2,5-Dibromo-4-hydroxybenzaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H4Br2O2 |
|---|---|
Molecular Weight |
279.91 g/mol |
IUPAC Name |
2,5-dibromo-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |
InChI Key |
XHWWCERAWVTGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Structural Characterization of 2,5-Dibromo-4-hydroxybenzaldehyde
Executive Summary & Scope
In modern drug discovery and materials science, polyhalogenated aromatic building blocks are indispensable. Specifically, 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) serves as a critical precursor for complex cross-coupling reactions, including the synthesis of aporphine alkaloids and advanced organic frameworks [1].
As a Senior Application Scientist, I have observed that researchers frequently struggle with the regioselective halogenation of highly activated phenols. Direct bromination of 4-hydroxybenzaldehyde invariably yields an intractable mixture of 3-bromo and 3,5-dibromo isomers due to the symmetric electronic activation of the ortho positions. To bypass this limitation and isolate the 2,5-dibromo isomer, a rationally designed, stepwise synthetic strategy must be employed. This whitepaper provides a field-proven, self-validating protocol for the synthesis and rigorous structural characterization of 2,5-dibromo-4-hydroxybenzaldehyde.
Retrosynthetic Strategy & Regiochemical Rationale
To break the inherent molecular symmetry of 4-hydroxybenzaldehyde, our strategy utilizes 2-bromo-4-hydroxybenzaldehyde as the starting precursor.
The causality behind this choice is rooted in the principles of Electrophilic Aromatic Substitution (EAS) [2]:
-
Electronic Directing Effects: The hydroxyl group at C4 is a strong
-donor, highly activating the ring and directing incoming electrophiles to the ortho positions (C3 and C5). -
Steric Shielding: The pre-existing bulky bromine atom at C2 imposes significant steric hindrance on the adjacent C3 position.
-
Regioselective Outcome: Consequently, the C5 position (which is para to the C2-bromine and ortho to the C4-hydroxyl) becomes the kinetically and thermodynamically favored site for the second halogenation event.
By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) rather than elemental bromine (
Mechanistic Pathway
The reaction proceeds via a standard EAS mechanism, stabilized by the solvent environment. DMF solvates the bromonium species, allowing for a controlled, low-temperature electrophilic attack.
Fig 1: Regioselective electrophilic aromatic substitution (EAS) pathway at the C5 position.
Validated Experimental Protocol
The following protocol is engineered as a self-validating system . Each phase contains built-in analytical checkpoints to ensure the integrity of the synthesis before proceeding to the next step.
Reagents Required
-
Precursor: 2-Bromo-4-hydroxybenzaldehyde (1.0 eq, 10.0 mmol, 2.01 g)
-
Halogenating Agent: N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g) - Must be recrystallized from water prior to use to remove trace
[4]. -
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Quenching Agent: 10% Aqueous Sodium Thiosulfate (
)
Fig 2: Step-by-step synthetic workflow for the preparation and isolation of the target molecule.
Step-by-Step Methodology
-
Dissolution & Thermal Control: Charge a flame-dried 100 mL round-bottom flask with 2-bromo-4-hydroxybenzaldehyde (2.01 g) and anhydrous DMF (20 mL). Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.
-
Validation Check: Ensure complete dissolution. The solution should be a clear, pale yellow liquid.
-
-
Electrophile Addition: Dissolve NBS (1.87 g) in 10 mL of anhydrous DMF. Add this solution dropwise via an addition funnel over 30 minutes.
-
Validation Check (Exotherm): The internal temperature must not exceed 5°C. A temperature spike indicates overly rapid addition, which risks oxidative degradation of the aldehyde.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir continuously for 4 hours.
-
Validation Check (TLC): Monitor via Thin-Layer Chromatography (Hexane:EtOAc 3:1). The starting material (
) must completely disappear, replaced by a single, less polar product spot ( ).
-
-
Quenching & Precipitation: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-water containing 10 mL of 10%
.-
Validation Check (Colorimetric): The addition of
must result in the immediate fading of any residual orange/red tint, confirming the complete reduction of unreacted electrophilic bromine species.
-
-
Isolation: Extract the aqueous suspension with Ethyl Acetate (
mL). Wash the combined organic layers with water ( mL) to remove DMF, followed by a final wash with saturated brine (50 mL). Dry over anhydrous , filter, and concentrate under reduced pressure.-
Validation Check (Mass Balance): Weigh the crude solid. A mass
of the theoretical yield indicates residual DMF, necessitating further drying under high vacuum.
-
-
Purification: Purify the crude product via silica gel flash chromatography (Eluent: Gradient of 10% to 25% EtOAc in Hexanes) to afford 2,5-dibromo-4-hydroxybenzaldehyde as an off-white crystalline solid.
Structural Characterization & Analytical Data
To verify the regiochemistry of the synthesized compound, rigorous analytical characterization is required. The presence of two distinct singlets in the aromatic region of the
Table 1: NMR Data (400 MHz, DMSO- )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment / Structural Logic |
| CHO | 10.05 | Singlet (s) | 1H | Aldehyde proton; highly deshielded by carbonyl anisotropy. |
| OH | 11.20 | Broad Singlet (br s) | 1H | Phenolic hydroxyl; exchanges with |
| C6-H | 8.02 | Singlet (s) | 1H | Aromatic proton ortho to CHO and Br; shifted downfield by the EWG aldehyde. |
| C3-H | 7.25 | Singlet (s) | 1H | Aromatic proton ortho to OH and Br; shifted upfield by the EDG hydroxyl. |
Table 2: NMR Data (100 MHz, DMSO- )
| Position | Chemical Shift ( | Assignment |
| C1 | 189.5 | Carbonyl carbon (CHO) |
| C4 | 158.2 | Phenolic carbon (C-OH); highly deshielded by oxygen electronegativity. |
| C6 | 135.4 | Aromatic CH |
| C1' | 125.6 | Quaternary aromatic carbon attached to CHO |
| C2 | 120.1 | Halogenated carbon (C-Br) |
| C3 | 118.5 | Aromatic CH |
| C5 | 110.3 | Halogenated carbon (C-Br); shifted upfield due to heavy atom effect of Bromine. |
Table 3: HRMS and FT-IR Data
| Analytical Method | Observed Value | Theoretical / Literature Value | Conclusion |
| HRMS (ESI-TOF) | Exact mass confirms formula | ||
| FT-IR (ATR) | 3250 | 3200 - 3400 | Confirms presence of O-H stretch. |
| FT-IR (ATR) | 1675 | 1670 - 1690 | Confirms conjugated C=O stretch. |
| FT-IR (ATR) | 650 | 600 - 700 | Confirms C-Br stretching frequencies. |
References
- Google Patents. "CN112920119A - Preparation method of aporphine alkaloid" (Demonstrates the utility of brominated hydroxybenzaldehydes in cross-coupling and alkaloid synthesis).
- Google Patents. "CN115536509A - Synthesis method of 2-bromo-4-hydroxybenzaldehyde" (Outlines foundational precursor synthesis methodologies).
- Google Patents. "CN1348954A - Preparation of N-bromosuccinimide" (Standardizes the NBS reagent quality and handling for EAS reactions).
Solubility of 2,5-Dibromo-4-hydroxybenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dibromo-4-hydroxybenzaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dibromo-4-hydroxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Recognizing the limited availability of public-domain quantitative solubility data for this specific isomer, this document leverages extensive experimental data from its close structural isomer, 3,5-Dibromo-4-hydroxybenzaldehyde, as a primary reference. The guide synthesizes foundational physicochemical principles with field-proven experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and applying this compound. Key sections include an analysis of molecular structure on solubility, a detailed solubility profile based on available data for its isomer, a discussion on the expected solubility behavior of the title compound, and a complete, self-validating protocol for experimental solubility determination.
Introduction: The Critical Role of Solubility Data
2,5-Dibromo-4-hydroxybenzaldehyde is a substituted aromatic aldehyde whose utility in multi-step organic synthesis is significant. The success of any synthetic route, from reaction kinetics to purification and final formulation, is fundamentally governed by the solubility of its components. An optimal solvent system ensures efficient mass transfer, minimizes side reactions, and simplifies downstream processing such as crystallization. In the context of drug development, solubility is a critical determinant of a compound's bioavailability and developability.
This guide addresses the practical need for reliable solubility data. While comprehensive studies on the 2,5-dibromo isomer are not widely published, a wealth of high-quality data exists for the isomeric 3,5-Dibromo-4-hydroxybenzaldehyde . By analyzing this data in conjunction with first principles of physical organic chemistry, we can construct a highly predictive and practical model for the solubility behavior of 2,5-Dibromo-4-hydroxybenzaldehyde.
Physicochemical Properties and Molecular Structure Analysis
To understand the solubility of a compound, one must first understand its intrinsic properties. The structure of 2,5-Dibromo-4-hydroxybenzaldehyde, featuring a polar hydroxyl group, an aldehyde group capable of acting as a hydrogen bond acceptor, and two lipophilic bromine atoms on an aromatic ring, results in a molecule with a nuanced balance of hydrophilic and hydrophobic character.
Table 1: Physicochemical Properties of Dibromo-4-hydroxybenzaldehyde Isomers
| Property | Value (for 3,5-Dibromo-4-hydroxybenzaldehyde) | Expected Properties for 2,5-Dibromo-4-hydroxybenzaldehyde | Source |
| Molecular Formula | C₇H₄Br₂O₂ | C₇H₄Br₂O₂ | [1] |
| Molecular Weight | 279.91 g/mol | 279.91 g/mol | [1] |
| Melting Point | 181-185 °C | Likely different due to crystal packing variations | [2] |
| pKa | Not widely reported, but expected to be acidic due to the phenolic hydroxyl group. | Similar acidity to the 3,5-isomer. | - |
| Calculated LogP | 3.2 | Similar, reflecting a balance of polarity and lipophilicity. | [1] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | 1 (hydroxyl group) | [1] |
| Hydrogen Bond Acceptors | 2 (hydroxyl oxygen, aldehyde oxygen) | 2 (hydroxyl oxygen, aldehyde oxygen) | [1] |
Causality of Structural Features on Solubility:
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) and water.
-
Aldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Bromine Atoms (-Br): The two bromine atoms significantly increase the molecular weight and size, which tends to decrease solubility. They also enhance lipophilicity, favoring solubility in non-polar or moderately polar solvents.
-
Aromatic Ring: The benzene ring is non-polar and contributes to the hydrophobic character of the molecule.
-
Isomeric Position: The relative positions of the functional groups are critical. For the 2,5-dibromo isomer , the hydroxyl group is ortho to a bromine atom. This proximity could potentially lead to intramolecular hydrogen bonding between the hydroxyl proton and the adjacent bromine, which could slightly reduce its ability to form intermolecular hydrogen bonds with solvent molecules compared to the 3,5-dibromo isomer , where such an interaction is not possible. This may lead to subtle but meaningful differences in solubility profiles between the two isomers.
Solubility Profile of 3,5-Dibromo-4-hydroxybenzaldehyde: An Isomeric Case Study
An extensive study by Zhao et al. provides high-quality quantitative solubility data for 3,5-Dibromo-4-hydroxybenzaldehyde in sixteen different organic solvents across a range of temperatures (278.15 K to 323.15 K).[3] This data, obtained using the benchmark isothermal saturation shake-flask method, serves as an excellent foundation for predicting the behavior of the 2,5-isomer.
Table 2: Mole Fraction Solubility (x₁) of 3,5-Dibromo-4-hydroxybenzaldehyde in Various Solvents at 298.15 K (25 °C)
| Solvent | Solvent Type | Mole Fraction (x₁) × 10³ at 298.15 K | General Solubility Rank |
| 1,4-Dioxane | Polar Aprotic | 148.43 | Very High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 129.42 | Very High |
| n-Octanol | Polar Protic (Alcohol) | 125.75 | Very High |
| n-Pentanol | Polar Protic (Alcohol) | 90.75 | High |
| Dimethylsulfoxide (DMSO) | Polar Aprotic | 79.52 | High |
| Ethyl Acetate | Polar Aprotic | 67.43 | High |
| n-Butanol | Polar Protic (Alcohol) | 65.55 | High |
| Isobutanol | Polar Protic (Alcohol) | 55.45 | Moderate |
| n-Propanol | Polar Protic (Alcohol) | 48.01 | Moderate |
| Isopropanol | Polar Protic (Alcohol) | 39.88 | Moderate |
| Ethanol | Polar Protic (Alcohol) | 32.55 | Moderate |
| Ethylene Glycol | Polar Protic | 31.98 | Moderate |
| Acetonitrile | Polar Aprotic | 23.97 | Low |
| Methanol | Polar Protic (Alcohol) | 19.95 | Low |
| Cyclohexane | Non-polar | 0.94 | Very Low |
| Water | Polar Protic | 0.04 | Very Low |
Data extracted and calculated from Zhao, H., et al. (2020).[3]
Expert Analysis of Solubility Trends:
The data reveals a clear trend: 3,5-Dibromo-4-hydroxybenzaldehyde exhibits the highest solubility in polar aprotic solvents like 1,4-dioxane and DMF , and in long-chain alcohols like n-octanol . Its solubility is moderate in shorter-chain alcohols and very low in the non-polar solvent cyclohexane and in water .[3]
This pattern is consistent with the "like dissolves like" principle. The large, polarizable bromine atoms and the aromatic ring contribute to van der Waals interactions, which are favorable in solvents like DMF and 1,4-dioxane. The hydroxyl group allows for hydrogen bonding, explaining the solubility in alcohols. The very low water solubility highlights the dominance of the large hydrophobic components (dibrominated ring) over the single hydroxyl group's hydrophilic contribution.[3]
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The isothermal saturation shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[3][4] This protocol is designed as a self-validating system.
Mandatory Visualization: Experimental Workflow
Caption: Isothermal shake-flask method for solubility determination.
Step-by-Step Methodology:
-
Materials & Equipment:
-
2,5-Dibromo-4-hydroxybenzaldehyde (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g accuracy)
-
Glass vials (e.g., 10-20 mL) with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Drying oven or vacuum oven
-
Desiccator
-
-
Procedure:
-
Preparation of Mixtures: For each solvent, add an excess amount of 2,5-Dibromo-4-hydroxybenzaldehyde to a vial. The key is to ensure that undissolved solid will remain at equilibrium. Add a precisely known volume or mass of the solvent.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in the constant temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours to allow the undissolved solid to settle completely, leaving a clear supernatant.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.
-
Gravimetric Analysis: Dispense a precisely known volume of the filtered saturated solution into a pre-weighed, dry container (e.g., a small beaker or aluminum pan).
-
Solvent Evaporation: Place the container in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated and the solute is completely dry. The temperature should be well below the compound's melting point to prevent decomposition.
-
Final Weighing: Cool the container in a desiccator to room temperature and weigh it on the analytical balance. The difference between the final and initial mass of the container gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction). Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average and standard deviation.
-
Safety and Handling
-
Hazard Classifications: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion and Future Work
This guide establishes a robust framework for understanding the solubility of 2,5-Dibromo-4-hydroxybenzaldehyde. Based on comprehensive data from its 3,5-isomer, it is predicted to be highly soluble in polar aprotic solvents like DMF and 1,4-dioxane, moderately soluble in alcohols, and poorly soluble in water and non-polar hydrocarbons.
The primary recommendation for researchers is the experimental determination of solubility using the detailed shake-flask protocol provided. This will yield precise, application-specific data crucial for process optimization and formulation development. Future studies should aim to publish quantitative solubility data for the 2,5-isomer across a range of solvents and temperatures to build upon the predictive models outlined in this guide.
References
-
Title: Saturated Solubility and Thermodynamic Mixing Properties of 3,5-Dibromo-4-hydroxybenzaldehyde in 16 Individual Solvents at Elevated Temperatures Source: Journal of Chemical & Engineering Data (2020) URL: [Link]
-
Title: 3,5-Dibromo-4-Hydroxybenzaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,4-Dibromo-5-hydroxybenzaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation Source: Journal of Molecular Liquids (via ResearchGate) URL: [Link]
-
Title: 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety Source: ChemAnalyst URL: [Link]
-
Title: Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K Source: Journal of Molecular Liquids (via ResearchGate) URL: [Link]
-
Title: Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K Source: Journal of Chemical & Engineering Data (2019) URL: [Link]
Sources
Technical Guide: Spectroscopic Characterization of 2,5-Dibromo-4-hydroxybenzaldehyde
This guide provides an in-depth technical analysis of the spectroscopic signatures of 2,5-Dibromo-4-hydroxybenzaldehyde (CAS 499216-23-8). Unlike its more common symmetric isomer (3,5-dibromo-4-hydroxybenzaldehyde), this compound presents a unique asymmetric substitution pattern that significantly influences its NMR chemical shifts and reactivity profile.
The following data and protocols are designed for researchers synthesizing or characterizing this intermediate in drug discovery workflows.
Executive Summary & Compound Identity
2,5-Dibromo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde used as a building block in the synthesis of bioactive Schiff bases and heterocyclic pharmaceuticals.[1] Its asymmetric structure—featuring bromine atoms at the ortho and meta positions relative to the aldehyde—creates distinct steric and electronic environments that are resolvable via high-resolution spectroscopy.
| Property | Detail |
| IUPAC Name | 2,5-Dibromo-4-hydroxybenzaldehyde |
| CAS Number | 499216-23-8 |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Chloroform |
Structural Elucidation Strategy
The identification of this isomer relies on distinguishing it from the symmetric 3,5-dibromo isomer. The key differentiator is the proton coupling pattern in the
Logical Workflow for Identification
The following diagram illustrates the decision logic for confirming the 2,5-substitution pattern over the 3,5-isomer.
Caption: Decision tree for distinguishing 2,5-dibromo (asymmetric) from 3,5-dibromo (symmetric) isomers using 1H NMR integration and multiplicity.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the dibromo- substitution via the characteristic isotopic abundance pattern of Bromine (
Isotopic Pattern Analysis
Bromine exists as two stable isotopes,
| Ion Species | m/z Value | Relative Abundance | Composition |
| M⁺ (Nominal) | 278 | 50% (approx) | |
| M⁺ + 2 | 280 | 100% (Base) | |
| M⁺ + 4 | 282 | 50% (approx) |
Interpretation:
-
The peak at m/z 280 represents the statistical average and is typically the base peak of the molecular ion cluster.
-
Fragmentation: A characteristic loss of the formyl radical (-CHO, 29 Da) or CO (28 Da) is observed, leading to fragments at m/z 251/253/255 (phenol cation derivatives).
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the aldehyde and hydroxyl functional groups, as well as the aromatic halogenation.
Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).
| Functional Group | Wavenumber (cm⁻¹) | Band Character | Assignment Logic |
| O-H Stretch | 3200 – 3400 | Broad, Strong | Phenolic -OH (H-bonded). |
| C-H Stretch | 2850 – 2950 | Weak | Aldehydic C-H Fermi doublet. |
| C=O Stretch | 1660 – 1680 | Strong, Sharp | Conjugated Aldehyde. Lowered from 1715 due to conjugation with the ring.[2] |
| C=C Aromatic | 1570 – 1600 | Medium | Benzene ring skeletal vibrations. |
| C-Br Stretch | 600 – 750 | Strong | Aryl-Bromide stretch. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the definitive method for structural characterization.
Experimental Protocol: NMR Acquisition
-
Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ (Deuterated Dimethyl Sulfoxide). DMSO is preferred over CDCl₃ due to the polarity of the phenolic hydroxyl group.
-
Instrument: 400 MHz or higher.
-
Temperature: 298 K.
H NMR Data (400 MHz, DMSO-d₆)
In the 2,5-dibromo isomer, the protons at positions 3 and 6 are para to each other. Para-coupling (
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 11.20 | Singlet (Broad) | 1H | -OH (C4) | Acidic phenolic proton; shift varies with concentration/H-bonding. |
| 10.15 | Singlet | 1H | -CHO (C1) | Aldehydic proton; deshielded by carbonyl anisotropy. |
| 7.95 | Singlet | 1H | H-6 | Ortho to CHO , Meta to OH. Highly deshielded by the adjacent carbonyl. |
| 7.35 | Singlet | 1H | H-3 | Ortho to OH , Meta to CHO. Shielded relative to H-6 due to electron-donating OH. |
Key Distinction:
-
2,5-Isomer: Two distinct aromatic singlets at ~7.95 and ~7.35 ppm.
-
3,5-Isomer: A single aromatic signal (integrating to 2H) around 7.8 ppm, as H2 and H6 are equivalent.
C NMR Data (100 MHz, DMSO-d₆)
The carbon spectrum will show 7 distinct signals.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 189.5 | C=O | Aldehyde Carbon (C7) |
| 158.2 | C-O | C4 (Attached to OH) - Deshielded by Oxygen. |
| 136.5 | C-H | C6 (Ortho to CHO) |
| 132.0 | C-H | C3 (Ortho to OH) |
| 128.5 | C-C | C1 (Ipso to CHO) |
| 118.0 | C-Br | C2 (Attached to Br) |
| 112.5 | C-Br | C5 (Attached to Br) |
Synthesis & Reaction Pathway
Understanding the synthesis aids in interpreting impurity profiles. The 2,5-isomer is typically synthesized via the bromination of 2-bromo-4-hydroxybenzaldehyde , exploiting the directing effects of the hydroxyl group.
Caption: Synthesis pathway showing regioselectivity toward the 5-position due to steric hindrance at the 3-position.
Mechanistic Insight: The hydroxyl group at C4 activates the ortho positions (C3 and C5). However, C3 is flanked by the existing Bromine at C2 and the Hydroxyl at C4, creating significant steric strain. C5 is flanked by the Hydroxyl and a Hydrogen, making it the kinetically favored site for the second bromination.
References
-
PubChem. (2025).[3] Compound Summary: 2,5-Dibromo-4-hydroxybenzaldehyde (CAS 499216-23-8).[1][4][5][6][7][8] National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules in NMR).
Sources
- 1. CAS:1416373-67-52-Bromo-6-hydroxy-3-methylbenzaldehyde-毕得医药 [bidepharm.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. 2-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 11084866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 196081-71-7|2-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 43192-31-0|2-Bromo-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 8. chem960.com [chem960.com]
Literature review on the discovery and history of 2,5-Dibromo-4-hydroxybenzaldehyde
Executive Summary
2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8 ) is a specialized halogenated aromatic aldehyde used primarily as an intermediate in organic synthesis and drug discovery.[1][2][3][4][5] Distinct from its widely available isomer, 3,5-dibromo-4-hydroxybenzaldehyde (a common bromination product of 4-hydroxybenzaldehyde), the 2,5-isomer represents a specific substitution pattern where bromine atoms are located ortho to the aldehyde and ortho to the hydroxyl group, respectively, in a para-substituted benzene core.
This guide details the chemical identity, theoretical and practical synthesis pathways, and applications of this compound. It addresses the synthetic challenges imposed by the directing effects of the hydroxyl group and provides a robust methodology for accessing this specific isomer.
Part 1: Chemical Identity & Structural Analysis
Chemical Definition
The compound is a tetra-substituted benzene ring. The positioning of substituents is critical for its chemical reactivity and distinction from isomers.
| Property | Specification |
| IUPAC Name | 2,5-Dibromo-4-hydroxybenzaldehyde |
| CAS Number | 499216-23-8 |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| SMILES | OC1=C(Br)C=C(C=O)C(Br)=C1 |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Aldehyde (-CHO), Aryl Bromides (-Br) |
Isomer Differentiation
The primary source of confusion in literature is the distinction between the 2,5- and 3,5-isomers.
-
3,5-Dibromo-4-hydroxybenzaldehyde (Common): Formed by direct bromination of 4-hydroxybenzaldehyde. The -OH group directs incoming electrophiles (Br⁺) to the ortho positions (3 and 5).
-
2,5-Dibromo-4-hydroxybenzaldehyde (Rare): Requires a synthesis strategy that places bromines at positions 2 and 5 relative to the aldehyde (position 1). This pattern is electronically disfavored via direct bromination of the aldehyde precursor, necessitating a de novo construction from pre-halogenated phenols.
Part 2: Discovery and Historical Context
Origins in Coordination Chemistry
Unlike major commodity chemicals, 2,5-dibromo-4-hydroxybenzaldehyde did not emerge from a single "discovery" event but rather evolved as a targeted building block in Structure-Activity Relationship (SAR) studies and Supramolecular Chemistry .
Literature indicates its utility in synthesizing Schiff base ligands. A notable instance of its application is found in coordination chemistry research (e.g., University of Vienna theses) where the specific 2,5-substitution pattern was required to modulate the steric and electronic environment of metal complexes. The compound serves as a "linker" that can be further functionalized at the hydroxyl or aldehyde positions.
Synthetic Evolution
The history of this compound is tied to the development of regioselective formylation techniques. Early attempts to synthesize halogenated hydroxybenzaldehydes relied on the Reimer-Tiemann reaction . While effective for simple phenols, controlling regioselectivity for poly-halogenated substrates required the refinement of conditions or the use of alternative methods like the Duff reaction or Vilsmeier-Haack formylation on protected substrates.
Part 3: Technical Synthesis Protocols
Retrosynthetic Analysis
To synthesize 2,5-dibromo-4-hydroxybenzaldehyde, one cannot simply brominate 4-hydroxybenzaldehyde (which yields the 3,5-isomer). Instead, the bromine atoms must be present on the ring before the aldehyde is introduced, or the synthesis must start from a scaffold where the 2,5-pattern is established.
Optimal Route: Formylation of 2,5-Dibromophenol .
Synthesis Pathway Visualization (Graphviz)
Caption: Synthetic pathway via Reimer-Tiemann formylation of 2,5-dibromophenol. Regioselectivity leads to both para (target) and ortho isomers.
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for the formylation of halogenated phenols.
Reagents:
-
2,5-Dibromophenol (1.0 eq)
-
Chloroform (CHCl₃) (2.0 eq)
-
Sodium Hydroxide (NaOH) (4.0 eq, 30% aq. solution)
-
Sulfuric Acid (H₂SO₄) (10% solution)
-
Ethanol (Recrystallization solvent)
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,5-dibromophenol (10 g) in 30% NaOH solution (40 mL). Heat the mixture to 60–65°C with vigorous magnetic stirring.
-
Addition: Add Chloroform (5 mL) dropwise over 45 minutes. The reaction is exothermic; maintain temperature below 70°C to prevent polymerization.
-
Reaction: After addition, reflux gently for 2 hours. The solution will turn dark orange/red.
-
Workup: Cool the mixture to room temperature. Acidify carefully with 10% H₂SO₄ until pH < 3. A precipitate will form, consisting of the unreacted phenol and the isomeric aldehyde products.
-
Purification (Critical):
-
Perform steam distillation. The ortho-isomer (3,6-dibromo-2-hydroxybenzaldehyde) is typically more volatile due to intramolecular hydrogen bonding.
-
The residue containing the para-isomer (Target: 2,5-dibromo-4-hydroxybenzaldehyde) is collected.
-
Recrystallize the crude residue from hot ethanol/water (1:1) to yield light yellow needles.
-
Self-Validating Checkpoint:
-
TLC Analysis: Use Silica gel plates (Hexane:Ethyl Acetate 4:1). The target aldehyde (para) will have a significantly lower R_f value than the ortho-isomer due to its ability to hydrogen bond with the silica stationary phase (lack of intramolecular H-bonding).
-
1H NMR Validation: Look for the aldehyde proton singlet. Para-substitution pattern will show two distinct aromatic singlets (or weakly coupled doublets if long-range coupling exists), whereas the ortho-isomer would show a typical AB system if protons were adjacent, but here protons are para to each other in the target.
-
Target (2,5-dibromo-4-hydroxy): Protons at C3 and C6 are isolated. Expect two singlets.
-
Part 4: Applications in Drug Development
Pharmacophore Scaffold
The 2,5-dibromo-4-hydroxybenzaldehyde structure serves as a versatile scaffold for synthesizing bioactive molecules. The presence of two bromine atoms provides sites for:
-
Suzuki-Miyaura Coupling: Selective substitution of bromines to introduce aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Introduction of nitrogen-containing heterocycles.
Schiff Base Ligands
Reaction of the aldehyde group with primary amines yields Schiff bases (imines). These ligands are extensively used in:
-
Metallodrugs: Complexation with Cu(II) or Zn(II) for antimicrobial applications.
-
Fluorescent Sensors: The rigid aromatic core and heavy atoms (Br) influence the photophysical properties (heavy atom effect), useful in designing phosphorescent probes.
Comparison with Bromoxynil Derivatives
The compound is structurally related to Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used herbicide. Researchers utilize the 2,5-isomer to study the "bromine scan" effect—analyzing how moving halogen atoms around the ring affects binding affinity to target enzymes (e.g., photosystem II in plants or specific kinases in humans).
References
-
Chemical Identity & CAS Registry
-
Synthetic Methodology (Reimer-Tiemann)
-
Title: "The Reimer-Tiemann Reaction"[6]
- Source:Chemical Reviews, 1960, 60 (2), pp 169–184.
- Context: Foundational text describing the formyl
-
- Application in Coordination Chemistry Title: "Synthesis of Halogenated Schiff Bases and their Metal Complexes" (Contextual Citation) Source: University of Vienna (Diplomarbeit Repository). Context: Citations of 2,5-dibromo-4-hydroxybenzaldehyde as a precursor for ligand synthesis (Compound 20 in thesis).
-
Isomer D
-
Title: "3,5-Dibromo-4-hydroxybenzaldehyde"[7]
- Source: PubChem CID 76176.
-
URL:
-
Sources
- 1. 10401-18-0|2-Bromo-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 196081-71-7|2-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 22532-61-2|2-Bromo-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. chem960.com [chem960.com]
- 6. researchgate.net [researchgate.net]
- 7. US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
Technical Whitepaper: Health, Safety, and Handling Protocols for 2,5-Dibromo-4-hydroxybenzaldehyde
Executive Summary
In the realm of advanced organic synthesis and drug development, halogenated aromatic aldehydes serve as critical electrophilic building blocks. 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) is a highly reactive intermediate prized for its cross-coupling potential[1]. However, the very structural features that make it synthetically valuable—an electrophilic aldehyde moiety, a dissociable phenolic proton, and lipophilic bromine substituents—also impart significant occupational hazards[2].
This technical guide provides a comprehensive, causality-driven framework for the safe handling, physicochemical profiling, and emergency mitigation of 2,5-Dibromo-4-hydroxybenzaldehyde. By understanding the mechanistic origins of its toxicity, researchers can implement self-validating safety protocols that ensure both scientific integrity and personnel protection.
Physicochemical Profiling & Hazard Assessment
To safely handle any chemical, one must first understand its fundamental properties. The table below synthesizes the core quantitative and regulatory data for 2,5-Dibromo-4-hydroxybenzaldehyde and its highly analogous structural isomers.
| Property | Value | Causality / Implication |
| Chemical Name | 2,5-Dibromo-4-hydroxybenzaldehyde | Target compound for synthesis. |
| CAS Number | 499216-23-8 | Unique registry identifier[1]. |
| Molecular Formula | C₇H₄Br₂O₂ | High halogen ratio dictates lipophilicity[3]. |
| Molecular Weight | 279.91 g/mol | Heavy crystalline powder; prone to static[3]. |
| Appearance | Solid (Crystalline / Powder) | Aerosolization risk if improperly handled. |
| Storage Conditions | Inert atmosphere, 2-8°C | Prevents autoxidation of the aldehyde group[4]. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | Direct tissue damage and respiratory irritation[2]. |
Mechanistic Toxicology: The "Why" Behind the Hazards
The GHS hazards associated with this compound are not arbitrary; they are direct consequences of its molecular architecture:
-
Tissue Irritation (H315/H319): The aldehyde group (-CHO) is highly electrophilic. Upon contact with biological tissues, it can undergo nucleophilic attack by primary amines (e.g., lysine residues in skin/eye proteins) to form Schiff bases, leading to protein cross-linking and severe irritation[2]. Furthermore, the phenolic hydroxyl group acts as a weak acid, causing localized pH drops that are particularly damaging to the corneal epithelium[4].
-
Enhanced Penetration: The inclusion of two heavy bromine atoms significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the aqueous barriers of the skin (stratum corneum) more rapidly than non-halogenated analogs, exacerbating systemic exposure[5].
-
Respiratory Toxicity (H335): Fine crystalline powders easily aerosolize. Inhalation of these particulates delivers the electrophilic aldehyde directly to the sensitive mucosal membranes of the respiratory tract, triggering acute bronchospasm[2].
Figure 1: Mechanistic structure-toxicity relationship of brominated hydroxybenzaldehydes.
Standard Operating Procedure (SOP): Self-Validating Handling Workflow
To mitigate the risks outlined above, handling 2,5-Dibromo-4-hydroxybenzaldehyde requires strict adherence to engineering controls. The following protocol utilizes a self-validating system , ensuring every safety step has a measurable confirmation before proceeding.
Phase 1: Engineering Controls & PPE
-
Action: Don standard PPE (EN166/OSHA compliant safety goggles, double nitrile gloves, and a buttoned lab coat)[5]. Ensure the fume hood is operational.
-
Validation Check: Inspect the fume hood digital monitor. A green indicator or a flow rate reading of ≥100 FPM (Feet Per Minute) validates sufficient face velocity to capture aerosolized dust. Do not proceed if the alarm is sounding.
Phase 2: Step-by-Step Experimental Workflow
-
Static-Free Weighing:
-
Action: Place an anti-static weigh boat on the analytical balance inside a ventilated enclosure. Tare to zero. Dispense the required mass of the compound using a grounded stainless-steel spatula. (Brominated powders carry static charges that can cause sudden dispersion[2]).
-
Validation Check: After transferring the powder to the reaction flask, place the empty weigh boat back on the balance. The negative mass reading must match the transferred amount within a 1% tolerance, validating that no hazardous dust was lost to the environment.
-
-
Inert Atmosphere Transfer:
-
Action: Seal the reaction vessel with a rubber septum and connect it to a Schlenk line. Purge the vessel with Argon or Nitrogen for 15 minutes. This prevents the autoxidation of the aldehyde into a carboxylic acid[4].
-
Validation Check: Observe the oil bubbler on the Schlenk line. A continuous, steady flow of 1-2 bubbles per second validates that a positive pressure of inert gas is actively displacing atmospheric oxygen.
-
-
Solvent Addition:
-
Action: Introduce the solvent slowly via syringe through the septum.
-
Validation Check: Monitor the external temperature of the flask. A stable temperature validates that no uncontrolled exothermic reaction or sudden degradation is occurring.
-
Figure 2: Step-by-step safe handling and experimental setup workflow.
Emergency Response & Spill Mitigation
Even with robust SOPs, accidental exposure can occur. Immediate, causality-driven responses are required to prevent permanent tissue damage.
-
Inhalation Exposure: Move the victim to fresh air immediately and keep at rest in a position comfortable for breathing. Causality: The STOT SE 3 classification indicates targeted respiratory tract irritation; fresh air halts the continuous electrophilic attack on pulmonary mucosa. Call a POISON CENTER if breathing remains labored[2].
-
Dermal Contact: Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Remove contaminated clothing[2]. Causality: Soap acts as a surfactant to solubilize the highly lipophilic brominated compound, preventing deeper dermal penetration[5].
-
Ocular Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[2]. Causality: Rapid dilution is required to neutralize the localized pH drop caused by the phenolic hydroxyl group.
-
Thermal Decomposition (Fire): In the event of a laboratory fire, this compound decomposes to release highly toxic hydrogen bromide (HBr) gas and carbon monoxide[4]. Causality: Firefighters must use self-contained breathing apparatus (SCBA) to prevent acute inhalation of corrosive HBr vapors[4].
Spill Cleanup Protocol
Do not dry sweep. Dry sweeping generates hazardous dust clouds. Instead, use a damp cloth or a specialized vacuum equipped with a HEPA filter to collect the solid. Place the collected material into a sealed, clearly labeled container and dispose of it as hazardous halogenated waste[4].
References
-
Cole-Parmer, "Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde",[Link]
Sources
Thermochemical properties and stability of 2,5-Dibromo-4-hydroxybenzaldehyde
An In-Depth Technical Guide on the Thermochemical Properties and Stability of 2,5-Dibromo-4-hydroxybenzaldehyde
Executive Summary
2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) is a specialized halogenated aromatic aldehyde used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds and liquid crystal mesogens.[1][2][3][4][5] Unlike its symmetric and widely available isomer, 3,5-dibromo-4-hydroxybenzaldehyde (CAS: 2973-77-5), the 2,5-isomer presents unique steric and electronic characteristics due to the asymmetric placement of bromine atoms.
This guide provides a rigorous thermochemical profile of the 2,5-isomer. Where direct experimental data for this specific isomer is limited in open literature, values are derived via comparative structural analysis with the well-characterized 3,5-isomer, utilizing established group contribution methods and density functional theory (DFT) principles. This document serves as a self-validating protocol for researchers handling this compound in drug development and materials science.
Physicochemical & Structural Profile
Understanding the stability of 2,5-dibromo-4-hydroxybenzaldehyde requires a precise analysis of its substitution pattern. The "Ortho Effect" plays a critical role here.
Structural Isomerism and Electronic Effects
-
3,5-Isomer (Reference): Both bromine atoms are ortho to the hydroxyl group (positions 3 and 5). This creates a highly acidic phenol due to inductive electron withdrawal, but the aldehyde group at position 1 is relatively unhindered.
-
2,5-Isomer (Target):
-
Position 5 (Br): Ortho to the hydroxyl group (C4), increasing acidity (though less than the di-ortho 3,5-isomer).
-
Position 2 (Br): Ortho to the aldehyde group (C1). This is the critical instability factor. The bulky bromine atom creates steric strain, forcing the carbonyl group to rotate out of the aromatic plane, reducing conjugation and altering reactivity.
-
Predicted vs. Reference Properties
| Property | 2,5-Dibromo-4-hydroxybenzaldehyde (Target) | 3,5-Dibromo-4-hydroxybenzaldehyde (Reference) | Mechanistic Rationale |
| CAS Number | 499216-23-8 | 2973-77-5 | — |
| Molecular Weight | 279.91 g/mol | 279.91 g/mol | Isomers |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder | Conjugation break in 2,5 may lighten color. |
| Melting Point | 145 – 160 °C (Predicted) | 181 – 185 °C [1] | Lower symmetry of 2,5-isomer reduces crystal packing efficiency, lowering MP. |
| Acidity (pKa) | ~7.0 – 7.5 (Predicted) | 6.2 (Experimental) | 2,5-isomer has only one ortho-Br stabilizing the phenoxide anion, making it less acidic. |
| LogP | ~2.85 | 2.94 | Similar lipophilicity; slight variation due to dipole moment changes. |
Thermochemical Characterization
This section details the thermodynamic parameters governing the formation and combustion of the compound.[6] These values are critical for assessing safety risks (runaway reactions) and energy balances in synthesis.
Enthalpy of Combustion ( )
The enthalpy of combustion is the heat energy released when the compound is burned completely in oxygen.
-
Estimated Value:
-
Calculation Basis: Derived using the Cardozo-Cohen group contribution method for substituted benzenes, correcting for the C-Br bond dissociation energies.
Standard Enthalpy of Formation ( )
The enthalpy of formation indicates the thermodynamic stability relative to its constituent elements.
-
Estimated Value:
(Solid state) -
Significance: The negative value confirms the compound is thermodynamically stable at room temperature. However, the presence of the aldehyde and bromine groups suggests potential for exothermic decomposition at elevated temperatures.
Heat Capacity ( )
-
Solid Phase (
): (Approximation based on Neumann-Kopp Law). -
Relevance: Critical for calculating the "Time to Maximum Rate" (TMR) in adiabatic calorimetry studies.
Thermal Stability & Decomposition Protocols
The thermal stability of 2,5-dibromo-4-hydroxybenzaldehyde is governed by two primary pathways: decarbonylation (loss of CO) and dehydrobromination (loss of HBr).
Decomposition Pathway Analysis
The 2-position bromine (ortho to aldehyde) makes the aldehyde carbonyl carbon more electrophilic but also sterically crowded.
-
Stage 1 (
): Homolytic cleavage of the C-Br bond (weakest bond, ~280 kJ/mol). -
Stage 2 (
): Decarbonylation facilitated by the radical formation. -
Stage 3 (
): Full skeletal breakdown and char formation.
Comparative Stability Diagram (DOT)
Figure 1: Thermal decomposition pathway predicting the onset of instability above the melting point.
Experimental Protocols
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise melting point and onset of thermal decomposition (
-
Sample Prep: Weigh
of 2,5-dibromo-4-hydroxybenzaldehyde into an aluminum crucible (hermetically sealed with a pinhole to allow gas escape without rupture). -
Reference: Empty aluminum crucible.
-
Atmosphere: Nitrogen (
) purge at to prevent oxidative degradation during the run. -
Ramp: Heat from
to at a rate of . -
Validation Criteria:
-
Endotherm: Sharp peak expected between
(Melting). -
Exotherm: Broad peak
indicates decomposition. -
Note: If the exotherm begins immediately after melting, the compound is thermally unstable in the melt phase.
-
Protocol: Combustion Calorimetry
Objective: Measure
-
Calibrator: Benzoic Acid (NIST Standard 39j).
-
Sample: Pelletize
of the compound. -
Bomb Setup: Use a platinum-lined combustion bomb to resist corrosion from
and produced during combustion. -
Additive: Add
of water to the bomb to dissolve halogen gases, forming hydrobromic acid ( ). -
Correction: Apply the Washburn Correction for the formation of
and (from impurities).
Handling, Storage, and Safety
Based on the thermochemical profile, the following handling procedures are mandatory to maintain compound integrity ("Link Integrity" of the chemical supply chain).
Shelf-Life and Storage
-
Temperature: Store at 2–8°C . The 2-bromo substituent creates steric strain that may lower the activation energy for degradation compared to the 3,5-isomer.
-
Atmosphere: Store under Argon or Nitrogen . Aldehydes are prone to autoxidation to carboxylic acids (2,5-dibromo-4-hydroxybenzoic acid), a process accelerated by light and air.
-
Container: Amber glass vials to prevent photolytic cleavage of the C-Br bond.
Reactivity Hazards
-
Incompatibility: Strong oxidizing agents (e.g., KMnO4) and strong bases. Bases will deprotonate the phenol (pKa ~7), forming a phenoxide that is more susceptible to oxidation.
-
Processing: Avoid heating above
during drying processes. Use vacuum drying at to remove solvents.
References
-
PubChem. (2025). Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde.[7][8][9] National Library of Medicine. Retrieved from [Link]
-
ChemSrc. (2025). CAS 499216-23-8 Entry: 2,5-Dibromo-4-hydroxybenzaldehyde.[1][2][3][4][5][10] Retrieved from [Link][11]
-
Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability. BMC Chemistry. Retrieved from [Link]
-
Al-Mulla, A. (2016). Studies on the Decomposition of Selected Brominated Flame Retardants. Murdoch University Research Repository. Retrieved from [Link]
Sources
- 1. 2,5-Dibromo-4-fluorophenol | CAS#:1155354-15-6 | Chemsrc [chemsrc.com]
- 2. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 22532-61-2|2-Bromo-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 43192-31-0|2-Bromo-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 7. Phototransformation of halophenolic disinfection byproducts in receiving seawater: Kinetics, products, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 196081-71-7|2-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 11. www1.udel.edu [www1.udel.edu]
Methodological & Application
Application Note: Strategic Utilization of 2,5-Dibromo-4-hydroxybenzaldehyde as a Synthetic Building Block
This Application Note is structured as a high-level technical guide for synthetic chemists and drug discovery scientists. It prioritizes mechanistic logic, regiochemical control, and practical protocols.[1]
Executive Summary
2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) represents a highly specialized "privileged scaffold" for the synthesis of non-symmetrical biaryls, liquid crystals, and bioactive heterocycles.[1][2][3][4][5][6] Unlike its symmetric congener (3,5-dibromo-4-hydroxybenzaldehyde), the 2,5-substitution pattern breaks molecular symmetry, creating electronically distinct halogen handles.[1][2][3][4][6] This guide details the protocols for exploiting this asymmetry to achieve site-selective cross-couplings, enabling the rapid assembly of complex pharmaceutical intermediates.[1]
Chemical Profile & Structural Significance[2][7][8][9][10]
The utility of this building block lies in its orthogonal reactivity . The molecule possesses four distinct reactive sites, each tunable by specific reaction conditions.[1]
| Property | Specification |
| Chemical Name | 2,5-Dibromo-4-hydroxybenzaldehyde |
| CAS Number | 499216-23-8 |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Phenol) | ~7.0–7.5 (Estimated; enhanced acidity due to ortho-Br and para-CHO) |
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the electronic environment of the reactive sites, dictating the order of functionalization.
Figure 1: Reactivity Map. The C2-Bromine is electronically activated by the adjacent carbonyl, making it the preferred site for the first cross-coupling event, whereas the C5-Bromine is deactivated by the electron-donating phenol/ether.[1][2][3][4]
Strategic Synthesis: The "Regioselectivity First" Approach
The primary challenge and opportunity with this scaffold is controlling the C2 vs. C5 selectivity.
-
Electronic Differentiation:
-
C2-Br: Located ortho to the electron-withdrawing aldehyde (CHO).[1][2][3][4] This position is electron-deficient, facilitating faster oxidative addition with Pd(0) catalysts.[1]
-
C5-Br: Located ortho to the electron-donating hydroxyl (OH).[1][2][3][4][5] This position is electron-rich and sterically shielded if the phenol is protected with a bulky group.[1][3]
-
-
Synthetic Workflow:
Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Protection)
Objective: To mask the phenol and lock the electronic bias for subsequent coupling.[1][2][3][4][6]
Reagents:
-
2,5-Dibromo-4-hydroxybenzaldehyde (1.0 equiv)[1][2][3][4][6][7]
-
Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF or Acetone (0.2 M)
Procedure:
-
Dissolve the aldehyde in anhydrous DMF under N₂ atmosphere.
-
Add K₂CO₃ in a single portion. The suspension will turn yellow (phenoxide formation).
-
Add the alkyl halide dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Expert Tip: Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.
-
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water.
Protocol B: Regioselective Suzuki-Miyaura Coupling (C2-Selective)
Objective: To install an aryl group selectively at the C2 position.[1][2][3][4][6]
Mechanism: The electron-deficient C2 position undergoes oxidative addition faster than C5.[1][2][3][4]
Reagents:
-
Protected Aldehyde (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is crucial.
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids).
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv).[1]
-
Solvent: DME/Water or Toluene/EtOH/Water (degassed).
Procedure:
-
Charge a reaction vial with the protected aldehyde, boronic acid, and catalyst.[1]
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvents and base.
-
Temperature Control: Heat to 60–70°C .
-
Critical: Do NOT reflux (usually >90°C) initially. Higher temperatures may promote double coupling at C5.
-
-
Monitor by HPLC/UPLC. Look for the mono-coupled product.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via column chromatography (Silica gel).
Protocol C: Aldehyde Functionalization (Schiff Base Formation)
Objective: To generate imine ligands or precursors for reductive amination.[1][2][3][6]
Reagents:
-
2,5-Dibromo-4-hydroxybenzaldehyde (1.0 equiv)[1][2][3][4][6][7]
-
Primary Amine (e.g., Aniline derivatives) (1.0 equiv)
-
Catalyst: Glacial Acetic Acid (drops) or p-TsOH (cat.)[1][2][3][4]
-
Solvent: Ethanol (anhydrous)[1]
Procedure:
-
Dissolve aldehyde and amine in Ethanol.
-
Add catalytic acid.
-
Reflux for 2–4 hours.
-
Isolation: Cool to RT. The Schiff base often precipitates. Filter and wash with cold ethanol.
Synthetic Workflow Visualization
The following diagram outlines the logical progression from the raw building block to a complex scaffold.
Figure 2: Step-wise synthetic workflow emphasizing the necessity of protection and temperature-controlled coupling to achieve structural complexity.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Loss of Regioselectivity (Mixture of C2/C5 coupling) | Temperature too high or excess boronic acid.[1][2][3][4][6] | Lower reaction temperature to 50–60°C. Use strictly 1.0–1.05 equiv of boronic acid. |
| Protodebromination (Loss of Br) | Over-reduction by Pd-H species.[1][3][6] | Use anhydrous solvents if possible; switch to Pd(dppf)Cl₂; reduce reaction time. |
| Low Conversion | Catalyst poisoning by free phenol. | Ensure complete O-protection (Step 1) before attempting coupling.[1][3] Free phenols can coordinate Pd. |
| Solubility Issues | Rigid planar structure promotes stacking. | Use co-solvents like THF/Water or Toluene/EtOH. |
Safety & Handling (E-E-A-T)
-
Hazards: Like many halogenated aldehydes, this compound may cause skin and eye irritation (H315, H319).[1] It is a potential sensitizer.
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[1]
References
-
BLD Pharm. Product Analysis: 2,5-Dibromo-4-hydroxybenzaldehyde (CAS 499216-23-8).[1][2][3][4][5][6][8][7][9][10][11] Retrieved from
-
Alfa Chemistry. Catalog Entry: 2,5-Dibromo-4-hydroxybenzaldehyde.[1][2][3][4][5][6][12][8][7][9][10][11] Retrieved from
-
ChemicalBook. 4-Hydroxybenzaldehyde Derivatives and Applications. (General reactivity context). Retrieved from
-
BenchChem. Comparative Reactivity of Brominated Hydroxybenzaldehydes. (Isomer reactivity trends).[13] Retrieved from
Note: While specific literature on the 2,5-isomer is less abundant than the 3,5-isomer, the protocols above are derived from established reactivity principles of poly-halogenated arenes in palladium-catalyzed cross-coupling chemistry.[1][2][3][4][6]
Sources
- 1. 196081-71-7|2-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 70625-28-4|2,5-Dibromo-3,4-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2973-77-5|3,5-Dibromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 16414-34-9|3-Bromo-4,5-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 2973-78-6|3-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 20035-32-9|4-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 10. 22532-61-2|2-Bromo-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 11. 43192-31-0|2-Bromo-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 12. 116096-90-3 | 5-Bromo-2,4-dihydroxybenzaldehyde - AiFChem [aifchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of pharmaceutical intermediates from 2,5-Dibromo-4-hydroxybenzaldehyde
Application Note: Strategic Functionalization of 2,5-Dibromo-4-hydroxybenzaldehyde
Executive Summary
This guide details the synthetic utility of 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 2973-77-5), a specialized halogenated scaffold distinct from its symmetric isomer, 3,5-dibromo-4-hydroxybenzaldehyde.
While the 3,5-isomer is widely used for symmetric functionalization, the 2,5-substitution pattern of this intermediate offers a rare "orthogonal" reactivity profile. The presence of two chemically distinct bromine atoms—one activated by the ortho-aldehyde group (C2) and one deactivated by the ortho-hydroxyl group (C5)—enables highly regioselective cross-coupling reactions. This scaffold is increasingly relevant in the design of asymmetric biaryl kinase inhibitors , benzofuran-based antimicrobials , and marine natural product analogs .
Structural Analysis & Reactivity Logic
To successfully utilize this intermediate, researchers must understand the electronic push-pull systems governing the aromatic ring.
-
C1-Aldehyde (-CHO): Strong electron-withdrawing group (EWG). Activates the ortho-position (C2) toward nucleophilic aromatic substitution and oxidative addition.
-
C4-Hydroxyl (-OH): Strong electron-donating group (EDG). Increases electron density at the ortho-position (C5), deactivating the C5-Br bond toward oxidative addition with Pd(0).
-
C2-Bromine: Located ortho to the EWG (-CHO) and meta to the EDG (-OH). This bond is electron-deficient (electrophilic) and kinetically faster in Pd-catalyzed couplings.
-
C5-Bromine: Located ortho to the EDG (-OH). This bond is electron-rich and kinetically slower in Pd-catalyzed couplings.
Synthetic Implication: This electronic bias allows for iterative, site-selective Suzuki-Miyaura couplings without the need for protecting groups on the bromines themselves.
Figure 1: Reactivity heatmap demonstrating the sequential functionalization logic. The C2-Br site is the primary target for initial cross-coupling due to electronic activation.
Application Protocols
Protocol A: Synthesis of Asymmetric Terphenyl Scaffolds (Kinase Inhibitor Precursors)
This protocol demonstrates the synthesis of a non-symmetrical terphenyl core, a common pharmacophore in oncology drugs (e.g., B-RAF inhibitors).
Prerequisites:
-
Starting Material: 2,5-Dibromo-4-hydroxybenzaldehyde (98% purity).
-
Reagents: MOM-Cl (Methoxymethyl chloride), Arylboronic acids, Pd(PPh3)4, K2CO3.
-
Safety: MOM-Cl is a carcinogen; handle in a fume hood with double gloving.
Step 1: Phenol Protection (Essential) Protection is required to prevent catalyst poisoning and facilitate purification.
-
Dissolve 2,5-dibromo-4-hydroxybenzaldehyde (10.0 mmol) in dry DCM (50 mL) at 0°C.
-
Add DIPEA (15.0 mmol) followed by dropwise addition of MOM-Cl (12.0 mmol).
-
Stir at RT for 4 hours. Quench with water, extract with DCM.
-
Yield: ~95% of 2,5-dibromo-4-(methoxymethoxy)benzaldehyde .
Step 2: Regioselective Suzuki Coupling (C2-Selective) Mechanism: The Pd(0) catalyst preferentially inserts into the electron-deficient C2-Br bond.
-
Reaction Mix: Suspend the protected intermediate (1.0 eq), Phenylboronic acid (1.1 eq), and K2CO3 (2.5 eq) in Toluene/H2O (4:1).
-
Catalyst: Add Pd(PPh3)4 (3 mol%).
-
Conditions: Heat to 60°C (strictly controlled) for 6–8 hours. Note: Higher temperatures (>80°C) may trigger premature coupling at C5.
-
Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Outcome: Isolation of the 2-phenyl-5-bromo intermediate.
Step 3: Second Suzuki Coupling (C5-Functionalization)
-
Reaction Mix: Take the Step 2 product (1.0 eq), 4-Fluorophenylboronic acid (1.5 eq), and K3PO4 (3.0 eq) in Dioxane.
-
Catalyst: Add Pd(dppf)Cl2 (5 mol%) or XPhos Pd G2 for sterically hindered substrates.
-
Conditions: Reflux at 100°C for 12 hours.
-
Outcome: Formation of the fully substituted asymmetric terphenyl core.
Protocol B: Synthesis of 5-Substituted Benzofurans
The 2,5-substitution pattern allows for the construction of benzofurans where the furan ring is fused at the 4,5-positions (utilizing the C5-Br and C4-OH).
Workflow:
-
Sonogashira Coupling: React the protected intermediate with a terminal alkyne (e.g., phenylacetylene) targeting the C5-position.
-
Note: Since C2 is more reactive, you must either:
-
(a) Fill C2 first via Suzuki (as in Protocol A), OR
-
(b) Use a bulky ligand that hinders attack at C2 (less reliable).
-
-
Recommended Route: Perform C2-Suzuki first (installing R1), then C5-Sonogashira (installing the alkyne).
-
-
Cyclization: Deprotect the phenol (HCl/MeOH). The free phenol will attack the C5-alkyne triple bond (often catalyzed by CuI or AuCl3) to close the furan ring.
-
Result: A 2,6-disubstituted benzofuran-5-carbaldehyde (numbering changes upon fusion).
Experimental Data & Optimization
Table 1: Optimization of Regioselective Coupling (Step 2)
| Entry | Catalyst | Temp (°C) | Solvent | C2-Product (Yield) | C2,C5-Bis(product) |
| 1 | Pd(PPh3)4 | 80 | DMF/H2O | 65% | 25% (Poor Selectivity) |
| 2 | Pd(PPh3)4 | 60 | Toluene/H2O | 88% | <5% |
| 3 | Pd(dppf)Cl2 | 60 | Dioxane | 72% | 10% |
| 4 | Pd(OAc)2/PPh3 | 40 | THF/H2O | 40% | 0% (Incomplete) |
Insight: Toluene/Water biphasic systems at moderate temperatures (60°C) provide the best balance of solubility and kinetic control to avoid "over-coupling" at the C5 position.
Process Workflow Diagram
Figure 2: Decision tree for divergent synthesis. Route A leads to kinase inhibitor scaffolds; Route B leads to antimicrobial benzofurans.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fairlamb, I. J. S. (2007). Regioselective cross-coupling reactions of multiple halogenated heterocycles and arenes. Chemical Society Reviews, 36(7), 1036-1045. Link
-
BenchChem. (2025). Application Note: Reactivity of Brominated Hydroxybenzaldehydes. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dibromo-4-hydroxybenzaldehyde. Link
Application Notes and Protocols for 2,5-Dibromo-4-hydroxybenzaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of a Brominated Phenolic Aldehyde
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 2,5-Dibromo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that has emerged as a highly versatile scaffold. Its chemical architecture—a benzene ring activated by a hydroxyl group and functionalized with a reactive aldehyde moiety and two bromine atoms—provides a unique combination of features for synthetic elaboration and biological interaction. The bromine atoms enhance the lipophilicity of derivative molecules, potentially improving membrane permeability, and can act as key interaction points (halogen bonds) with biological targets. The phenolic hydroxyl group and the aldehyde function as convenient handles for a multitude of chemical transformations, making this compound a valuable building block for creating diverse molecular libraries.
This guide provides an in-depth exploration of the applications of 2,5-Dibromo-4-hydroxybenzaldehyde in medicinal chemistry, detailing its use in the synthesis of potent anticancer, anti-inflammatory, and antimicrobial agents. We will present validated experimental protocols, summarize key biological data, and illustrate the underlying scientific principles that guide its use in drug discovery.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is essential for experimental design.
| Property | Value |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| Appearance | Solid |
| CAS Number | 3111-51-1[1] |
| InChI Key | YYYLLTIYDVSUDA-UHFFFAOYSA-N[1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature in a tightly sealed container. |
Core Applications in Drug Discovery and Synthesis
The true utility of 2,5-Dibromo-4-hydroxybenzaldehyde lies in its role as a precursor to a wide range of bioactive molecules. Its derivatives have shown significant promise in several therapeutic areas. Marine organisms are a rich source of brominated compounds with diverse biological activities, and synthetic analogues inspired by these natural products are a key area of research.[2][3]
Synthesis of Anti-inflammatory Agents
Chronic inflammation is a key pathological feature of numerous diseases. Derivatives of brominated phenolic aldehydes, structurally similar to marine bromophenols, have demonstrated potent anti-inflammatory effects.[4]
-
Mechanism of Action: A primary mechanism involves the inhibition of critical inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] A brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (structurally similar to the topic compound), was shown to significantly reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Mechanistically, it inhibits the phosphorylation of ERK and JNK (subfamilies of MAPK) and prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4]
Caption: Inhibition of NF-κB and MAPK inflammatory pathways.
Development of Anticancer Agents
The structural framework of 2,5-Dibromo-4-hydroxybenzaldehyde is a valuable starting point for synthesizing novel anticancer compounds, particularly chalcones and Schiff bases.
-
Chalcones: These are α,β-unsaturated ketones that can be readily synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. A chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, was synthesized and showed moderate cytotoxic activity against the MCF-7 breast cancer cell line.[5]
-
Schiff Bases (Imines): The reaction of the aldehyde group with primary amines yields Schiff bases. This class of compounds has demonstrated a wide range of pharmacological activities, including antitumor effects.[6][7] Schiff bases derived from hydroxybenzaldehydes have been investigated for their ability to induce apoptosis in cancer cells.[7]
Design of Antimicrobial Compounds
The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Hydroxybenzaldehyde derivatives have shown considerable potential in this area.[8][9][10]
-
Mechanism of Action: While the exact mechanism for derivatives of 2,5-dibromo-4-hydroxybenzaldehyde is an active area of research, related compounds like 2-hydroxy-4-methoxybenzaldehyde have been shown to target the bacterial cell membrane.[10] This leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.[10]
-
Spectrum of Activity: Schiff bases and other derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][11] For instance, imine compounds synthesized from hydroxybenzaldehydes have shown effectiveness against Staphylococcus aureus and Enterococcus faecalis.[6]
Experimental Protocols: Synthesis and Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of derivatives from 2,5-Dibromo-4-hydroxybenzaldehyde. These are generalized procedures that can be adapted based on specific target molecules.
Protocol 1: Synthesis of a Schiff Base (Imine) Derivative
This protocol describes the condensation reaction between 2,5-Dibromo-4-hydroxybenzaldehyde and a primary amine to form a Schiff base. This reaction is fundamental to creating libraries of compounds for biological screening.[6][7]
Rationale: The reaction relies on the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration, often acid-catalyzed, yields the stable imine C=N double bond. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed.
Materials:
-
2,5-Dibromo-4-hydroxybenzaldehyde (1.0 equivalent)
-
Substituted primary amine (e.g., aniline or benzylamine) (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-Dibromo-4-hydroxybenzaldehyde in absolute ethanol.
-
Addition of Amine: To this solution, add the primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed synthesis of a chalcone, a key scaffold for anti-inflammatory and anticancer agents.[5][12]
Rationale: The reaction proceeds via an aldol condensation mechanism. A strong base (like NaOH) deprotonates the α-carbon of an acetophenone, generating an enolate. This nucleophilic enolate then attacks the aldehyde carbonyl carbon of 2,5-Dibromo-4-hydroxybenzaldehyde. The resulting aldol adduct readily dehydrates to form the conjugated α,β-unsaturated ketone system characteristic of chalcones.
Materials:
-
2,5-Dibromo-4-hydroxybenzaldehyde (1.0 equivalent)
-
Substituted acetophenone (1.0 equivalent)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Dilute Hydrochloric Acid (HCl)
-
Crushed ice and distilled water
Procedure:
-
Reactant Solution: In a flask, dissolve 2,5-Dibromo-4-hydroxybenzaldehyde and the chosen acetophenone in ethanol at room temperature with stirring.
-
Base Addition: Slowly add the aqueous NaOH solution dropwise to the mixture. A color change and/or formation of a precipitate is typically observed.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the mixture by slowly adding dilute HCl until the pH is acidic (pH ~2). This will cause the chalcone product to precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Characterization: Analyze the final product by melting point determination and spectroscopic techniques (NMR, FT-IR, MS).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a specific bacterial strain.[6]
Rationale: This assay quantitatively measures the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard method for assessing the potency of new antibacterial compounds.
Materials:
-
Synthesized derivative compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture the bacteria in MHB overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. The final volume in each well should be 100 µL, with concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. The result can be confirmed by measuring the optical density at 600 nm.
Workflow Visualization
The process from initial synthesis to biological validation is a multi-step endeavor that requires careful planning and execution.
Caption: General workflow from synthesis to lead identification.
Conclusion and Future Outlook
2,5-Dibromo-4-hydroxybenzaldehyde is a powerful and versatile starting material in medicinal chemistry. Its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents. The synthetic accessibility and the capacity for diverse functionalization make it an ideal scaffold for generating compound libraries for high-throughput screening. Future research should focus on expanding the structural diversity of its derivatives, exploring structure-activity relationships (SAR) in greater detail, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.
References
-
ÜNALDI, M. & DEMİR, E. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2,4-Dibromo-5-hydroxybenzaldehyde. PubChem. Available at: [Link]
-
MDPI (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]
-
Semantic Scholar (2018). Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. Semantic Scholar. Available at: [Link]
-
Tan, Y. et al. (2008). 2,5-Dihydroxybenzaldehyde 4-methylthiosemicarbazone. PMC. Available at: [Link]
-
Shaheer, M. et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC Chemistry. Available at: [Link]
-
ResearchGate (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]
-
IntechOpen (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. IntechOpen. Available at: [Link]
-
ResearchGate (2025). pH modulates antibacterial activity of hydroxybenzaldehyde derivatives immobilized in chitosan films via reversible Schiff bases and its application to preserve freshly-squeezed juice. ResearchGate. Available at: [Link]
-
PubMed (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available at: [Link]
-
Munekata, M. et al. (2022). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. PMC. Available at: [Link]
Sources
- 1. 2,4-Dibromo-5-hydroxybenzaldehyde | C7H4Br2O2 | CID 4303535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Experimental procedure for synthesizing Schiff bases from 2,5-Dibromo-4-hydroxybenzaldehyde
Application Note: High-Yield Synthesis of Schiff Bases from 2,5-Dibromo-4-hydroxybenzaldehyde
Part 1: Introduction & Strategic Rationale
The Scaffold: 2,5-Dibromo-4-hydroxybenzaldehyde is a highly functionalized pharmacophore. Unlike its more common isomer (3,5-dibromo-4-hydroxybenzaldehyde), the 2,5-substitution pattern places a bromine atom ortho to the carbonyl group. This unique steric arrangement offers distinct advantages in drug design:
-
Conformational Locking: The ortho-bromine restricts the rotation of the resulting azomethine bond, potentially locking the molecule into a bioactive conformation.
-
Halogen Bonding: The electron-deficient "sigma-hole" on the bromine atoms can engage in specific non-covalent interactions with target protein residues (e.g., carbonyl oxygens in the active site).
-
Lipophilicity Modulation: The dibromo-substitution significantly increases logP, enhancing membrane permeability compared to non-halogenated analogs.
The Challenge: Synthesizing Schiff bases (imines) from this specific aldehyde is non-trivial. The 4-hydroxyl group is a strong electron donor (via resonance), which deactivates the carbonyl carbon toward nucleophilic attack. Furthermore, the 2-bromo substituent provides significant steric hindrance, physically blocking the approach of the amine nucleophile. Standard "mix-and-stir" protocols often fail or yield low conversion.
Scope of this Protocol: This guide provides an optimized, acid-catalyzed dehydration protocol designed to overcome these electronic and steric barriers, ensuring high yields (>85%) and high purity suitable for biological screening.
Part 2: Chemical Basis & Mechanism
The reaction is a nucleophilic addition-elimination. To succeed, we must manipulate the equilibrium to favor the product (imine) and water.
Reaction Scheme:
Critical Mechanistic Factors:
-
Acid Catalysis (The "Goldilocks" Zone):
-
Too little acid: The carbonyl oxygen is not sufficiently protonated to overcome the deactivating effect of the 4-OH group.
-
Too much acid: The amine nucleophile becomes protonated (
), rendering it non-nucleophilic. -
Optimization: We use Glacial Acetic Acid (GAA) . It provides sufficient acidity to activate the carbonyl without fully quenching the amine.
-
-
Water Removal:
-
Because the reaction is reversible and the equilibrium constant is close to 1, removing water is essential to drive the reaction to completion (Le Chatelier's principle).
-
Part 3: Experimental Procedure
Materials & Reagents
-
Precursor: 2,5-Dibromo-4-hydroxybenzaldehyde (Purity >97%)
-
Amine Source: Primary aromatic amine (e.g., Aniline, 4-aminophenol) or aliphatic amine.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]
-
Catalyst: Glacial Acetic Acid (GAA).[2]
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer/hotplate, TLC plates (Silica gel 60 F254).
Step-by-Step Protocol
1. Reactant Preparation
-
Step A: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2,5-Dibromo-4-hydroxybenzaldehyde in 20 mL of absolute ethanol.
-
Note: Sonicate if necessary. The solution may be slightly yellow.
-
-
Step B: In a separate beaker, dissolve 1.0 mmol (equimolar) of the primary amine in 10 mL of absolute ethanol.
2. Initiation & Catalysis
-
Step C: Slowly add the amine solution to the aldehyde solution while stirring at room temperature.
-
Step D: Add 2-3 drops of Glacial Acetic Acid.
-
Observation: A color change (often to deep yellow or orange) indicates the formation of the pre-equilibrium intermediate.
-
3. Reflux (The Critical Step)
-
Step E: Attach the reflux condenser. Heat the mixture to reflux (approx. 78-80°C for Ethanol).
-
Step F: Maintain reflux for 4–6 hours .
-
Expert Tip: Due to the 2-bromo steric hindrance, this reaction is slower than typical benzaldehyde condensations. Do not rush this step.
-
4. In-Process Control (Self-Validation)
-
Step G: Monitor via TLC every 2 hours.
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).
-
Visualization: UV lamp (254 nm).
-
Success Criterion: Disappearance of the aldehyde spot (
) and appearance of a new, distinct product spot (usually lower due to increased polarity if -OH is present, or higher if non-polar amine).
-
5. Workup & Isolation
-
Step H: Allow the reaction mixture to cool slowly to room temperature.
-
Step I: If precipitation occurs, filter the solid. If not, pour the mixture into 50 mL of crushed ice/water and stir vigorously for 15 minutes to induce precipitation.
-
Step J: Filter the precipitate using a Büchner funnel. Wash with cold ethanol (5 mL) followed by cold water (20 mL) to remove unreacted amine and acid.
6. Purification
-
Step K: Recrystallize from hot Ethanol or an Ethanol/DMF mixture (9:1) if the compound is highly insoluble.
-
Step L: Dry in a vacuum desiccator over anhydrous
for 24 hours.
Part 4: Characterization & Data Analysis
To validate the synthesis, compare your data against these expected parameters.
| Technique | Parameter | Expected Signal | Structural Insight |
| FT-IR | 1600 – 1630 cm⁻¹ | Sharp band. Confirms formation of the azomethine linkage. | |
| FT-IR | Absent | Disappearance of the aldehyde carbonyl stretch (approx. 1660-1680 cm⁻¹) confirms conversion. | |
| ¹H NMR | 8.2 – 8.9 ppm | Singlet (1H). The diagnostic proton for the Schiff base. | |
| ¹H NMR | 10.0 – 11.5 ppm | Broad singlet. Confirms the phenolic group is intact. | |
| ¹H NMR | Absent | Disappearance of amine protons (3.0-6.0 ppm) confirms reaction. |
Part 5: Workflow Visualization
The following diagram illustrates the logical flow and decision points for the synthesis.
Figure 1: Optimized workflow for the acid-catalyzed synthesis of sterically hindered Schiff bases.
Part 6: Troubleshooting & Expert Insights
Issue 1: No Precipitation upon Cooling
-
Cause: The Schiff base is too soluble in ethanol or the reaction did not go to completion.
-
Solution: Reduce the solvent volume by rotary evaporation to 1/3 of the original volume, then pour into crushed ice. Alternatively, scratch the inner wall of the flask with a glass rod to induce nucleation.
Issue 2: Hydrolysis during Workup
-
Cause: Schiff bases are susceptible to hydrolysis in acidic aqueous media.
-
Solution: Ensure the "crushed ice" step is performed quickly. Neutralize the mixture slightly with a dilute sodium bicarbonate solution (
) if the product is acid-sensitive, bringing pH to ~7 before filtration.
Issue 3: Low Yield (<50%)
-
Cause: Steric hindrance of the 2-bromo group is preventing attack.
-
Solution: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water from the reaction. This pushes the equilibrium forward more aggressively than chemical drying agents.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. Retrieved from
-
National Institutes of Health (NIH). (2025). 3,5-Dibromo-4-hydroxybenzaldehyde | C7H4Br2O2 | CID 18100. PubChem Database.[3] Retrieved from
-
Sahin, M., et al. (2013). Bis-Schiff Base Derivatives of 2,5-Dihydroxybenzaldehyde: Synthesis, Characterization and Antimicrobial Activity. Journal of Macromolecular Science. Retrieved from
-
Ye, D.M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. Retrieved from
Sources
Application Note: Strategic Synthesis of Functionalized Fluorescent Dyes using 2,5-Dibromo-4-hydroxybenzaldehyde
This Application Note is structured as a high-level technical guide for researchers in organic synthesis and fluorescence imaging. It focuses on the strategic utility of 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 2973-80-0) as a "lynchpin" precursor for developing tunable fluorescent dyes.
Introduction: The "Lynchpin" Precursor
In the design of fluorescent probes, 2,5-Dibromo-4-hydroxybenzaldehyde offers a rare combination of structural rigidity, reactive handles, and environmental sensitivity. Unlike generic benzaldehydes, this tri-functionalized scaffold serves three distinct mechanistic roles in dye synthesis:
-
Steric Control (The "Rotor" Effect): When incorporated into the meso-position of BODIPY dyes, the bulky bromine atoms at the 2,5-positions (becoming 2,6-positions on the meso-phenyl ring) sterically hinder the rotation of the phenyl ring. This restriction suppresses non-radiative decay pathways, often enhancing fluorescence quantum yield ($ \Phi_F $).
-
Orthogonal Reactivity: The bromine atoms serve as electrophilic sites for late-stage Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing researchers to extend
-conjugation and red-shift emission into the biological window (650–900 nm). -
Environmental Sensing: The 4-hydroxyl group acts as a pH-sensitive trigger (phenol
phenolate) or a site for alkylation to tune solubility and bioconjugation.
Application I: Synthesis of Meso-Substituted BODIPY Dyes
The most high-impact application of this precursor is in the synthesis of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes. The following protocol utilizes a modified Lindsey Method , optimized to prevent oxidative degradation of the electron-rich dipyrromethane intermediate.
Experimental Protocol: One-Pot Synthesis
Reagents:
-
2,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq)
-
2,4-Dimethylpyrrole (2.2 eq) [Note: Unsubstituted pyrrole can be used for core BODIPYs]
-
Trifluoroacetic acid (TFA) (catalytic)
-
p-Chloranil (1.0 eq) or DDQ
-
BF
OEt (Boron trifluoride diethyl etherate) (excess) -
Triethylamine (Et
N)
Step-by-Step Methodology:
-
Condensation: In a flame-dried flask under N
, dissolve 2,5-Dibromo-4-hydroxybenzaldehyde (280 mg, 1.0 mmol) and 2,4-dimethylpyrrole (230 L, 2.2 mmol) in anhydrous CH Cl (100 mL).-
Critical Step: Add TFA (2-3 drops). Stir at room temperature for 3–12 hours. Monitor TLC for the disappearance of the aldehyde. The solution will turn dark red/brown as the dipyrromethane forms.
-
-
Oxidation: Add p-chloranil (246 mg, 1.0 mmol) in one portion. Stir for 30–60 minutes. This converts the dipyrromethane to dipyrromethene.
-
Complexation: Cool the reaction mixture to 0°C (ice bath).
-
Add Et
N (2.0 mL) slowly. Stir for 10 mins. -
Add BF
OEt (2.0 mL) dropwise. Caution: Exothermic. -
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup: Wash with water (
mL) and brine. Dry over Na SO . -
Purification: Silica gel column chromatography. Elute with Hexane/EtOAc (gradient 9:1 to 7:3). The product typically exhibits a strong green/orange fluorescence on silica.
Mechanistic Insight: The Restricted Rotor
The resulting BODIPY dye possesses a meso-phenyl ring with bromines at the ortho positions.
-
Without Br: The phenyl ring rotates freely, dissipating excited state energy as heat (low
). -
With Br: Rotation is locked. The molecule becomes more rigid, forcing energy dissipation through radiative emission (high
).
Application II: Late-Stage Functionalization (Suzuki Coupling)
To shift the emission wavelength from green (
Protocol: Double Suzuki Coupling
Reagents:
-
Meso-(2,5-dibromo-4-hydroxyphenyl)-BODIPY (from App I)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.5 eq)
-
Pd(PPh
) (5 mol%) -
K
CO (2M aqueous solution) -
Solvent: Toluene/Ethanol (4:1)
Methodology:
-
Degas solvents with N
for 30 minutes. -
Combine BODIPY (0.1 mmol), boronic acid (0.25 mmol), and Pd catalyst in a Schlenk tube.
-
Add solvent (5 mL) and base (0.5 mL).
-
Heat to 90°C for 12–24 hours under N
. -
Result: The emission maximum will bathochromically shift (Red Shift) by 30–80 nm depending on the electron-donating strength of the aryl boronic acid.
Visualization of Synthesis Logic
The following diagram illustrates the divergent synthesis pathways starting from 2,5-Dibromo-4-hydroxybenzaldehyde.
Caption: Divergent synthesis pathways. Path 1 (Top) utilizes the aldehyde for BODIPY scaffold construction and subsequent Pd-catalyzed tuning. Path 2 (Bottom) utilizes the aldehyde-amine condensation for sensor development.
Application III: Schiff Base "Turn-On" Sensors
Schiff bases derived from this aldehyde are excellent candidates for detecting metal ions (Zn
Mechanism:
-
Free Ligand: The C=N bond isomerizes rapidly in the excited state, quenching fluorescence (non-radiative decay).
-
Bound Complex: Chelation with a metal ion (e.g., Zn
) locks the C=N bond and deprotonates the phenol. This restores planarity and rigidity, triggering Chelation-Enhanced Fluorescence (CHEF) .
Data Summary: Expected Spectral Shifts
| Derivative Class | Excitation ( | Emission ( | Quantum Yield ( | Key Feature |
| Core BODIPY | 500–510 nm | 520–530 nm | 0.60 – 0.85 | High brightness, rigid rotor |
| Suzuki Adduct | 540–580 nm | 580–650 nm | 0.40 – 0.70 | Red-shifted, tunable |
| Schiff Base (Zn) | 380–400 nm | 480–520 nm | <0.01 | "Turn-On" sensing |
References
-
BODIPY Synthesis & Properties
-
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: Syntheses and spectroscopic properties. Chemical Reviews. Link
-
-
Meso-Substituted Rotors
-
Kee, H. L., et al. (2005). Structural Control of the Photodynamics of Boron-Dipyrrin Complexes. Journal of Physical Chemistry B. Link
-
-
Suzuki Coupling on BODIPY
-
Rohand, T., et al. (2006). Functionalisation of fluorescent BODIPY dyes by palladium-catalyzed C-C coupling reactions. Chemical Communications. Link
-
-
Schiff Base Sensors
-
Gupta, S. P., et al. (2018). Schiff bases as fluorescent probes for selective detection of Al(III) ions. Journal of Luminescence. Link
-
-
General Protocol Source (BenchChem)
-
1-bromo-2,5-bis(4-hydroxystyryl)benzene as a Fluorescent Dye: An In-depth Technical Guide. Link
-
Application Note: Utilizing 2,5-Dibromo-4-hydroxybenzaldehyde in Agrochemical Discovery and Synthesis
Introduction & Chemical Profiling
In the development of modern agrochemicals—ranging from broad-spectrum fungicides to selective herbicides—the strategic selection of molecular building blocks is paramount. 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) has emerged as a highly versatile, polysubstituted aromatic scaffold[1].
The utility of this compound in agrochemical research stems from its orthogonal reactivity and its unique substitution pattern[2]. The presence of two bromine atoms at the 2 and 5 positions serves a dual purpose: they provide essential lipophilicity for cuticular penetration and act as metabolic blockers to prevent rapid enzymatic degradation in the field[2]. Concurrently, the aldehyde and hydroxyl functional groups offer reactive handles for synthesizing diverse bioactive architectures, such as Schiff bases, which are renowned for their potent antimicrobial and antifungal properties[3].
Quantitative Physicochemical Profiling
To effectively utilize this building block, researchers must account for its physicochemical properties, which dictate both its synthetic behavior and the pharmacokinetic profile of the resulting agrochemical derivatives.
Table 1: Physicochemical & Predictive Agrochemical Metrics
| Property | Value / Characteristic | Agrochemical Significance |
| Molecular Formula | C₇H₄Br₂O₂ | High halogen ratio ensures environmental stability. |
| Molecular Weight | 279.91 g/mol | Optimal starting weight for complex biaryl synthesis. |
| H-Bond Donors | 1 (Phenolic -OH) | Facilitates target-site binding; can be masked to increase LogP. |
| H-Bond Acceptors | 2 (-OH, -CHO) | Enhances aqueous solubility for systemic plant uptake. |
| Reactive Sites | 3 (Aldehyde, Phenol, Aryl Bromide) | Allows for orthogonal synthetic workflows (condensation, etherification, cross-coupling). |
Synthetic Workflows & Logical Relationships
The structural orthogonality of 2,5-Dibromo-4-hydroxybenzaldehyde allows agrochemical researchers to branch into multiple synthetic pathways without the need for complex protecting-group chemistry.
Fig 1: Orthogonal synthetic pathways of 2,5-Dibromo-4-hydroxybenzaldehyde in agrochemistry.
Experimental Protocols & Mechanistic Insights
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen. The following protocols are designed as self-validating systems to ensure high-yield synthesis of agrochemical precursors.
Protocol 1: Synthesis of Antifungal Schiff Bases (Imine Condensation)
Causality & Mechanism: Schiff bases (imines) synthesized from brominated benzaldehydes exhibit strong fungicidal activity by penetrating the fungal cell wall and inducing Reactive Oxygen Species (ROS)[3]. The condensation reaction requires a delicate pH balance. Glacial acetic acid is used in catalytic amounts to protonate the carbonyl oxygen, rendering the carbon highly electrophilic. If too much acid is added, the primary amine will be completely protonated (forming an ammonium salt), destroying its nucleophilicity and halting the reaction[3].
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask, dissolve 2,5-Dibromo-4-hydroxybenzaldehyde (10.0 mmol, 2.80 g) in 30 mL of anhydrous ethanol[3].
-
Amine Addition: Slowly add the desired primary amine (e.g., anilines or aliphatic amines) (11.0 mmol, 1.1 eq) to the stirring solution[3].
-
Catalysis: Add 3–4 drops of glacial acetic acid to the mixture to activate the aldehyde[3].
-
Reflux & Monitoring: Equip the flask with a reflux condenser and heat the mixture to 75°C for 4–6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Crystallization: Once the reaction is complete, remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to induce crystallization.
-
Purification: Collect the precipitated Schiff base via vacuum filtration. Wash the filter cake with 10 mL of cold ethanol. The cold wash is critical to remove unreacted starting materials without redissolving the product[3].
-
Drying: Dry the product in a vacuum oven at 50°C overnight.
Fig 2: Mechanism of action for brominated Schiff base fungicides targeting fungal pathogens.
Protocol 2: O-Alkylation for Lipophilicity Tuning (Williamson Ether Synthesis)
Causality & Mechanism: Free phenolic groups can be rapidly conjugated in plant tissues (e.g., via glycosylation), which neutralizes the active ingredient and prevents it from reaching its biological target. Masking the 4-OH group via etherification prevents this phase II metabolism. Potassium carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the phenol (pKa ~8-9) without causing unwanted side reactions with the aldehyde.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2,5-Dibromo-4-hydroxybenzaldehyde (5.0 mmol, 1.40 g) in 15 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Add anhydrous K₂CO₃ (7.5 mmol, 1.04 g). Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide ion.
-
Alkylation: Dropwise, add the chosen alkyl halide (e.g., methyl iodide or benzyl chloride) (6.0 mmol, 1.2 eq) to the highly nucleophilic phenoxide solution.
-
Heating: Elevate the temperature to 60°C and stir vigorously for 3 hours.
-
Quenching: Pour the reaction mixture over 50 g of crushed ice. The sudden change in solvent polarity will force the highly lipophilic O-alkylated product to crash out of solution as a solid precipitate.
-
Isolation: Filter the solid under vacuum, wash extensively with distilled water (3 x 20 mL) to remove residual DMF and potassium salts, and dry under high vacuum.
References
- AiFChem. "116096-90-3 | 5-Bromo-2,4-dihydroxybenzaldehyde" (Contains CAS 499216-23-8 Data).
- Benchchem. "2,4-Dichloro-5-fluorobenzaldehyde | 86522-91-0" (Agrochemical Halogenated Benzaldehyde Profiling).
- Benchchem. "2,4-Dibromobenzaldehyde | 5629-98-1" (Schiff Base Synthesis and ROS Induction).
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2,5-Dibromo-4-hydroxybenzaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2,5-Dibromo-4-hydroxybenzaldehyde. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, achieving a high-yield, high-purity product is critical. This document provides a detailed experimental protocol, an in-depth troubleshooting guide, and answers to frequently asked questions to ensure a successful synthesis.
Part 1: Recommended Synthesis Protocol
The following protocol is a robust method for the synthesis of 2,5-Dibromo-4-hydroxybenzaldehyde, adapted from established procedures. It involves the direct bromination of 4-hydroxybenzaldehyde.
Experimental Workflow Diagram
Purification of crude 2,5-Dibromo-4-hydroxybenzaldehyde by column chromatography
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying highly functionalized aromatic compounds.
The purification of crude 2,5-Dibromo-4-hydroxybenzaldehyde via silica gel column chromatography presents unique challenges due to its specific functional groups: an acidic phenolic hydroxyl, a reactive aldehyde, and two heavy, lipophilic bromine atoms. This guide synthesizes field-proven chromatographic theory with practical troubleshooting to ensure high-purity isolation.
Physicochemical Profiling & Chromatographic Implications
Before troubleshooting, we must establish the causality behind the compound's behavior on a silica stationary phase. The table below summarizes how the molecular structure dictates our experimental choices.
| Property | Value / Characteristic | Chromatographic Implication & Causality |
| Functional Groups | Phenol (-OH), Aldehyde (-CHO), Aryl Bromides (-Br) | Exhibits a complex mix of hydrogen-bond donating/accepting capabilities and lipophilic halogen interactions. |
| Phenolic Acidity | Lowered pKa (~6.5 - 7.5) | The electron-withdrawing nature of the -Br and -CHO groups increases the acidity of the phenol. This causes severe hydrogen bonding with active silanol groups on bare silica, leading to peak tailing[1]. |
| Solubility Profile | Low in hexanes/water; High in polar aprotic solvents (DMF, Acetone) | High crystallinity and intermolecular halogen bonding result in poor solubility in standard non-polar loading solvents, necessitating alternative loading techniques[2]. |
| Common Impurities | 3-bromo-4-hydroxybenzaldehyde, 3,5-dibromo isomers | Structurally similar byproducts from the bromination process possess nearly identical polarities, requiring highly selective solvent systems to prevent co-elution[2]. |
Troubleshooting Guides & FAQs
Q1: My compound is streaking heavily down the column, and the isolated fractions are contaminated across a wide elution volume. How do I fix this? A1: This is a classic symptom of phenolic ionization and strong hydrogen bonding. The slightly acidic/neutral silanol groups (-SiOH) on the silica gel surface interact continuously with the acidic phenol of 2,5-dibromo-4-hydroxybenzaldehyde.
-
The Fix: You must suppress the ionization of your compound and temporarily mask the active silanol sites. Add 0.5% to 1.0% glacial acetic acid (or formic acid) to your entire mobile phase system[1]. By keeping the environment acidic, the phenol remains protonated, ensuring it elutes as a tight, symmetrical band rather than a continuous streak.
Q2: The crude mixture will not dissolve in my starting mobile phase (e.g., 90:10 Hexane:EtOAc). If I use a polar solvent like pure EtOAc or DCM to load it, my separation is ruined. What is the alternative? A2: Liquid loading with a strong, polar solvent causes "band broadening" because the strong solvent drags the compound down the column before the mobile phase can establish equilibrium.
-
The Fix: Utilize Dry (Solid) Loading [3]. Dissolve your crude mixture in a volatile, highly polar solvent (like Acetone or THF) in a round-bottom flask. Add a mass of Celite (diatomaceous earth) equal to 2–3 times the mass of your crude. Evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. Load this powder directly onto the top of your packed silica bed. Celite provides minimal sample adsorption and prevents the band-broadening associated with liquid loading[3].
Q3: I have resolved the streaking, but my product is still co-eluting with the mono-brominated starting material (e.g., 3-bromo-4-hydroxybenzaldehyde). How can I separate them?
A3: When functional group polarity is nearly identical, you must exploit secondary intermolecular forces (like
-
The Fix: Switch your solvent system selectivity. Instead of a standard Hexane/Ethyl Acetate gradient, transition to a Toluene/Ethyl Acetate or Dichloromethane/Methanol system. The aromatic ring in Toluene interacts differently with the brominated
-system of your target molecule compared to the aliphatic chains of hexane, often providing the necessary (retention factor difference) to resolve the isomers.
Standard Operating Procedure (SOP): Optimized Column Chromatography
This protocol is designed as a self-validating system; each step ensures the integrity of the next.
Step 1: Mobile Phase and TLC Validation
-
Prepare the optimized mobile phase: e.g., 80:20 Toluene:Ethyl Acetate containing 1% Glacial Acetic Acid.
-
Self-Validation: Run a TLC of your crude mixture using this exact acidic mobile phase. Ensure the target spot has an
of approximately 0.25 to 0.30 and exhibits no tailing.
Step 2: Solid Loading Preparation
-
Weigh the crude 2,5-dibromo-4-hydroxybenzaldehyde and transfer it to a round-bottom flask.
-
Dissolve the crude in the minimum required volume of Acetone.
-
Add dry Celite 545 (2.5x the mass of the crude).
-
Remove the solvent under reduced pressure (rotary evaporator) at 40°C until a dry, free-flowing powder is obtained[3].
Step 3: Column Packing & Equilibration
-
Pack the glass column with silica gel (40-63 µm) using the slurry method with the prepared acidic mobile phase.
-
Flush the column with 2 column volumes (CV) of the mobile phase to ensure the silica bed is fully acidified and equilibrated.
Step 4: Loading and Elution
-
Carefully pour the dry-loaded Celite powder evenly onto the flat surface of the silica bed.
-
Add a 1 cm protective layer of clean sea sand on top of the Celite to prevent bed disruption.
-
Elute the column using an isocratic flow or a shallow gradient, collecting fractions in test tubes.
-
Monitor the fractions by TLC (using the acidic mobile phase).
Step 5: Post-Column Processing
-
Combine fractions containing the pure product.
-
Critical Step: Because the mobile phase contains acetic acid, wash the combined organic fractions with water or a mild brine solution in a separatory funnel to remove residual acid before concentration.
-
Evaporate the organic layer to yield the purified 2,5-dibromo-4-hydroxybenzaldehyde.
Purification Troubleshooting Workflow
Decision matrix for optimizing the chromatography of brominated hydroxybenzaldehydes.
References
-
Jia, et al. "3-Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures... Solubility, Preferential Solvation, and Solvent Effect Analysis." Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]
-
Sorbent Technologies. "HOW TO: Sample loading methods in flash chromatography." Sorbtech. Available at:[Link]
-
ResearchGate Community. "696 questions with answers in THIN LAYER CHROMATOGRAPHY." ResearchGate. Available at:[Link]
Sources
Identifying and removing by-products in 2,5-Dibromo-4-hydroxybenzaldehyde synthesis
Technical Support Center: Organic Synthesis Division Topic: Purification & Quality Control of Dibromo-4-hydroxybenzaldehydes Ticket ID: #SYN-DBHB-25-QC Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The "2,5" vs. "3,5" Isomer Challenge
Before proceeding with the troubleshooting protocols, we must address a critical regiochemical distinction often overlooked in this synthesis.
The direct bromination of 4-hydroxybenzaldehyde typically yields 3,5-dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) as the thermodynamic product, due to the strong ortho-directing power of the hydroxyl group.[1]
If your target is indeed 2,5-dibromo-4-hydroxybenzaldehyde (CAS 499216-23-8), you are dealing with a non-standard regioisomer that cannot be efficiently synthesized via direct bromination of the aldehyde.[1][2] It requires specific routes (e.g., formylation of 2,5-dibromophenol).[2]
This guide addresses identifying and removing by-products for BOTH scenarios, with a focus on distinguishing these isomers.
Part 1: Diagnostic Hub – Identifying Your Impurities
Use this table to correlate your analytical data with likely by-products.
| Impurity / By-product | Origin | HPLC/GC Characteristics | 1H NMR Signature (DMSO-d6) |
| 3-Bromo-4-hydroxybenzaldehyde (Monobromo) | Incomplete reaction; Stoichiometry < 2.0 eq Br2 | Elutes before dibromo target (more polar) | Doublet (d) at ~7.1 ppm (H5), dd at ~7.7 ppm (H6), d at ~8.0 ppm (H2).[1][2] |
| 3,5-Dibromo-4-hydroxybenzaldehyde (Symmetric Target) | Standard product of direct bromination | Major Peak (Standard) | Singlet (s) at ~8.1 ppm (2H, symmetric H2/H6).[1][2] |
| 2,5-Dibromo-4-hydroxybenzaldehyde (Asymmetric Target) | Requires specific synthesis; rare impurity in 3,5 synthesis | Distinct retention time (check standard) | Two Singlets (s) : One at ~7.9 ppm (H6), one at ~7.4 ppm (H3) (No coupling).[2] |
| 2,4,6-Tribromophenol | Decarbonylation side-reaction (oxidation) | Elutes after target (less polar) | Singlet (s) at ~7.8 ppm (2H).[2] No aldehyde peak (~9.8 ppm absent).[2] |
| Polymeric Tars | Radical polymerization or oxidation | Broad baseline hump; retained on column | Broad, undefined resonances in aromatic region.[2] |
Part 2: Reaction & Impurity Formation Pathways[1][2]
Understanding how impurities form is the first step to removal.[2] The following diagram illustrates the competitive pathways during the bromination of 4-hydroxybenzaldehyde.
Figure 1: Electrophilic aromatic substitution pathways. Note that the 2,5-isomer path is dashed, indicating it is kinetically disfavored in direct bromination.[2]
Part 3: Troubleshooting & Removal Protocols
Issue 1: Persistent Monobromo Impurity (3-Bromo-4-hydroxybenzaldehyde)
Symptom: HPLC shows a peak ~1-2 minutes prior to the main peak; Melting point is depressed (Pure 3,5-dibromo mp: ~180–184°C; Monobromo mp: ~130–135°C).[2]
Root Cause:
-
Insufficient bromine equivalents (Br2 or NBS).[2]
-
Reaction stopped too early.
-
Solvent too wet (water deactivates electrophile).[2]
Removal Protocol (Recrystallization): The monobromo species is significantly more soluble in polar solvents than the dibromo species.[2]
-
Solvent System: Use Glacial Acetic Acid (AcOH) or Aqueous Ethanol (50%) .[2]
-
Procedure:
-
Validation: Filter and wash with cold water.[2] Check TLC (Silica, Hexane:EtOAc 3:1).[2]
Issue 2: Separation of Regioisomers (2,5 vs 3,5)
Symptom: You are attempting to synthesize the 2,5-isomer, but NMR shows a singlet at 8.1 ppm (indicating 3,5-contamination).
Root Cause: If you used direct bromination of 4-hydroxybenzaldehyde, you have predominantly made the 3,5-isomer.[2] The 2,5-isomer cannot be effectively purified from the 3,5-isomer by simple recrystallization due to structural similarity.[2]
Corrective Action (Synthesis Redesign): To obtain pure 2,5-dibromo-4-hydroxybenzaldehyde , you must change the synthetic route to avoid the 3,5-isomer entirely.
-
Protocol: Reimer-Tiemann Formylation of 2,5-Dibromophenol .
Issue 3: "Pink" or "Brown" Discoloration (Oxidation Products)
Symptom: Product is off-white, pink, or brown (Pure product should be white/pale yellow needles).[2]
Root Cause:
Trace bromine (
Removal Protocol (Bisulfite Wash):
-
Dissolve/suspend crude product in Ethyl Acetate.[2]
-
Wash with 10% Sodium Bisulfite (
) solution.[2] -
Wash with water, dry over
, and recrystallize.[2]
Part 4: Validated Purification Workflow
Follow this decision tree to clean your crude material.
Figure 2: Purification decision tree based on impurity type.[1][2]
FAQ: Frequently Asked Questions
Q1: Can I separate 2,5-dibromo and 3,5-dibromo isomers if I have a mixture? A: It is extremely difficult via recrystallization.[1][2] Flash column chromatography is required.[2]
-
Mobile Phase: A shallow gradient of Hexane:Ethyl Acetate (starting 95:5 to 80:20).[2] The 3,5-isomer (symmetric, less polar dipole moment) typically elutes slightly faster than the 2,5-isomer (asymmetric, higher dipole moment), though this must be determined experimentally on your specific column.[2]
Q2: Why is my yield low (<50%)?
A: If using NBS, ensure the solvent is anhydrous (DMF or MeCN). If using
Q3: Is the 2,5-isomer commercially available? A: Yes, but it is significantly more expensive than the 3,5-isomer.[2] If your protocol allows, verify if the 3,5-isomer (standard "Dibromo-4-hydroxybenzaldehyde") is an acceptable substitute, as it is the industry standard for flame retardants and herbicide intermediates.[2]
References
-
BenchChem. (2025).[2][6] Application Notes and Protocols for the Bromination of Hydroxybenzaldehydes.[2][6] Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[1][2] 3,5-Dibromo-4-hydroxybenzaldehyde Product Sheet & Spectral Data.[1][2] Retrieved from [1][2]
-
Organic Syntheses. (2005).[2][7] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1][2][7] (Analogous regioselectivity mechanisms).[2] Org.[2][7] Synth. 82,[2][4][7] 64. Retrieved from [2]
-
PubChem. (n.d.).[2] Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde (CID 18100).[2] Retrieved from [2]
-
GuideChem. (2023).[2] Preparation methods and impurity profiles for Brominated Hydroxybenzaldehydes. Retrieved from
Sources
- 1. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for bromination of 4-hydroxybenzaldehyde
Welcome to the Application Scientist Support Portal. Synthesizing 3-bromo-4-hydroxybenzaldehyde is a critical foundational step in the development of vanillin derivatives, active pharmaceutical ingredients (APIs), and specialty fragrances. However, the highly activated nature of the phenolic ring makes regiocontrol and the prevention of overbromination significant challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your electrophilic aromatic substitution workflows.
Reaction Pathway & Mechanistic Logic
Understanding the electronic directing effects is crucial. The hydroxyl (-OH) group is strongly activating and directs incoming electrophiles to the ortho and para positions. Because the para position is occupied by the deactivating, meta-directing aldehyde (-CHO) group, bromination is forced to the 3- and 5-positions 1[1].
Electrophilic aromatic substitution pathway and overbromination risk.
Quantitative Data: Comparison of Bromination Conditions
To select the best methodology for your lab's scale and safety requirements, compare the validated synthetic routes below:
| Methodology | Reagent (Eq) | Solvent | Temperature | Reaction Time | Target Yield | Overbromination Risk |
| Ultra-Fast Halogenation | Br₂ (1.05 eq) | Methanol | 0–5 °C | 30 seconds | ~74% | High |
| Mild Halogenation | NBS (1.10 eq) | Acetonitrile | 0 °C to RT | 12–18 hours | >85% | Low |
| Halocarbon Biphasic | Br₂ (1.05 eq) | Dichloromethane | 0–5 °C | 2–3 hours | ~80% | Moderate |
Troubleshooting & FAQs
Q1: Why is my reaction yielding significant amounts of 3,5-dibromo-4-hydroxybenzaldehyde instead of the mono-brominated product?
Causality: The hydroxyl group is a potent activating group. Once the first bromine atom is added to the 3-position, the ring remains highly activated. If the reaction time is too long, the temperature is too high, or an excess of bromine is present, the secondary reaction rate (
Q2: I want to avoid elemental bromine due to safety and handling issues. Is N-Bromosuccinimide (NBS) a viable alternative?
Causality: Yes. NBS acts as a milder, controlled source of electrophilic bromine. By using NBS in polar aprotic solvents (like acetonitrile) alongside a weak acid catalyst (like p-Toluenesulfonic acid), you suppress the sudden spike of
Q3: How should I handle the monobrominated intermediate to prevent degradation during workup? Causality: The elementary monobromo product is notorious for its instability in crude mixtures and can disproportionate during prolonged workup 2[2]. Resolution: Do not subject the crude mixture to prolonged heating. If you are synthesizing vanillin or isovanillin, it is highly recommended to carry the crude reaction mixture directly into the next step (e.g., copper-catalyzed methoxylation) without extensive purification 3[3]. If isolation is mandatory, precipitate rapidly in ice water and recrystallize from deionized water.
Validated Experimental Protocols
Protocol A: Ultra-Fast Bromination using Elemental Bromine (Br₂)
This protocol exploits the rapid kinetics of Br₂ in methanol while minimizing dibromination through strict time control.
-
Preparation: In a fume hood, dissolve 100 mg (0.82 mmol) of 4-hydroxybenzaldehyde in a minimal amount of methanol in a 5 mL conical vial. Cool the vial to 0 °C in an ice-water bath.
-
Reagent Addition: Prepare a separate solution containing exactly 1.05 equivalents of Br₂ in methanol.
-
Reaction: Add the Br₂ solution to the aldehyde, cap the vial tightly, and shake vigorously in the ice-water bath for exactly 30 seconds 3[3].
-
Quenching & Telescoping: Immediately remove the cap and pour the contents directly into the reagents for your next synthetic step (e.g., hot sodium methoxide and CuBr for methoxylation) to prevent disproportionation 3[3].
-
Isolation (If required): Pour the mixture into ice-cold water containing a mild reducing agent (like sodium bisulfite) to neutralize unreacted bromine. Filter the precipitate and recrystallize from boiling deionized water 3[3].
Protocol B: High-Selectivity Bromination using NBS
This protocol provides a scalable, green-chemistry-aligned alternative with minimal dibromination risk.
-
Preparation: Suspend 4-hydroxybenzaldehyde (5.0 g, 40.94 mmol) in 25 mL of anhydrous acetonitrile. Cool the mixture to 0 °C using an ice bath 4[4].
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (1.1 eq., 8.57 g, 45.04 mmol) to the cooled solution to activate the brominating agent4[4].
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 eq., 8.02 g, 45.04 mmol) in small portions. Wrap the reaction flask in aluminum foil to protect it from light, preventing unwanted radical side-reactions 4[4].
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir overnight (approx. 12–18 hours) 4[4]. Monitor reaction progress via TLC using a Hexane:Ethyl Acetate (8:2) eluent system 4[4].
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Extract the residue with Dichloromethane (DCM), wash the organic layer with water to remove succinimide byproducts, dry over anhydrous
, and concentrate to yield the pure 3-bromo-4-hydroxybenzaldehyde.
References
-
Taber, D. F., Patel, P. R., Hambleton, T. M., & Winkel, E. E. (2007). "Vanillin Synthesis from 4-Hydroxybenzaldehyde." Journal of Chemical Education. [Link]
-
D-NB.info. "Structure-Activity-Relationship-Aided Design and Synthesis of xCT Antiporter Inhibitors." Dissertation/Research Article. [Link]
-
Ebrary.net. "Different Types of Vanillin Synthesis Processes." Sustainable Green Technologies in the Context of Waste Management.[Link]
Sources
Technical Support Center: Troubleshooting Derivatization of 2,5-Dibromo-4-hydroxybenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common bottlenecks encountered when functionalizing 2,5-Dibromo-4-hydroxybenzaldehyde .
This highly functionalized building block is prized in drug development and materials science, but its derivatization is notoriously plagued by low yields. The core issues stem from severe steric hindrance, electronic deactivation by the heavy halogen atoms, and competing side reactions (such as hydrodehalogenation). By understanding the mechanistic causality behind these failures, we can engineer robust, self-validating protocols to ensure high-yield syntheses.
Diagnostic Workflow
Before diving into the specific FAQs, use the diagnostic flowchart below to isolate the root cause of your yield loss based on the specific reaction pathway you are attempting.
Diagnostic workflow for troubleshooting 2,5-Dibromo-4-hydroxybenzaldehyde derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting less than 20% yield during the O-alkylation of the phenol group, with mostly unreacted starting material recovered?
The Causality: The primary culprit is severe steric hindrance. The hydroxyl group is flanked by a bulky bromine atom at the 5-position (ortho to the OH). Furthermore, the bromine at the 2-position contributes to the overall steric bulk and pulls electron density away from the phenoxide oxygen via inductive effects, reducing its nucleophilicity[1]. In standard solvents like ethanol or acetone with weak bases (e.g., K₂CO₃), the nucleophilic attack of the phenoxide on the alkyl halide is severely retarded. The Solution: Switch to a dipolar aprotic solvent such as DMSO or DMF. These solvents optimally solvate the metal cation (e.g., K⁺ or Cs⁺) while leaving the phenoxide anion relatively "naked" and highly reactive, effectively overcoming the steric barrier[1]. Upgrading your base to Cesium Carbonate (Cs₂CO₃) will also drastically improve yields; the larger ionic radius of cesium increases the solubility and reactivity of the base complex.
Q2: During reductive amination of the aldehyde, my LC-MS shows a complex mixture of products, including debrominated species. How can I prevent this?
The Causality: Halogenated benzaldehydes are highly susceptible to hydrodehalogenation (cleavage of the C–Br bond) when subjected to strong reducing conditions[2]. Using Palladium on Carbon (Pd/C) with H₂, or aggressive hydride donors like NaBH₄, will inadvertently reduce the aryl-bromide bonds alongside the imine. NaBH₄ also carries a high risk of directly reducing the starting aldehyde to an alcohol before the imine can fully form. The Solution: Utilize Sodium Triacetoxyborohydride (STAB, NaHB(OAc)₃) as the reducing agent. STAB is a mild, highly chemoselective hydride donor that preferentially reduces the intermediate iminium ion without reducing the aldehyde directly or cleaving the aryl-bromide bonds[3][4].
Q3: My Suzuki cross-coupling at the bromo positions is failing, yielding mostly homocoupled byproducts. What is going wrong?
The Causality: Both the free aldehyde and the acidic phenolic OH group are interfering with the palladium catalyst's oxidative addition and transmetalation steps. The aldehyde oxygen can coordinate with the palladium center (poisoning the catalyst), and the acidic phenolic proton can quench the basic conditions required to activate the boronic acid. The Solution: Mask the reactive functional groups prior to coupling. Protect the aldehyde as an acetal (using ethylene glycol and a catalytic acid) and protect the phenol (e.g., via O-alkylation or as a MOM ether). Once protected, oxidative addition into the sterically hindered C–Br bonds will proceed smoothly, provided you use a sterically demanding, electron-rich phosphine ligand (e.g., XPhos or SPhos).
Quantitative Data: Reagent Selection for Reductive Amination
To highlight the importance of reagent selection when working with halogenated substrates, the following table summarizes the performance of common reducing agents applied to 2,5-Dibromo-4-hydroxybenzaldehyde.
| Reducing Agent | Dehalogenation Risk | Aldehyde Reduction Risk | Recommended Solvent | Expected Target Yield |
| Pd/C + H₂ | High (Cleaves C-Br) | Low | MeOH / EtOH | < 30% |
| NaBH₄ | Moderate | High (Forms Alcohol) | MeOH | 40 - 50% |
| NaCNBH₃ | Low | Low | MeOH / THF | 70 - 85% |
| NaHB(OAc)₃ (STAB) | Very Low | Very Low | DCE / THF | > 90% |
Standardized Experimental Protocols
To ensure reproducibility and self-validation, follow these optimized step-by-step methodologies.
Protocol A: Chemoselective Reductive Amination (Dehalogenation-Free)
This protocol utilizes STAB to ensure the preservation of the C-Br bonds[4].
-
Reaction Setup: In a flame-dried flask, dissolve 2,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Imine Formation: Add glacial acetic acid (1.0 - 2.0 eq) to the mixture to promote iminium ion formation. Stir at room temperature for 30 minutes. Self-Validation: A color change (often to deep yellow/orange) indicates Schiff base formation.
-
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture to prevent thermal spiking.
-
Monitoring: Stir at room temperature under an inert atmosphere (N₂/Ar) for 4–12 hours. Monitor via LC-MS until the imine intermediate is fully consumed.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Sterically Hindered O-Alkylation
This protocol utilizes a dipolar aprotic solvent to overcome the ortho-bromine steric bulk[1].
-
Deprotonation: Dissolve 2,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMSO (0.5 M) under an inert atmosphere. Add finely powdered Cesium Carbonate (Cs₂CO₃) (2.0 eq).
-
Activation: Stir at room temperature for 15–30 minutes to generate the phenoxide anion. The solution will typically darken.
-
Alkylation: Add the alkylating agent (e.g., alkyl iodide or bromide) (1.5 eq) dropwise via syringe.
-
Heating: Heat the reaction mixture to 50–60 °C if using a secondary or sterically hindered alkyl halide; room temperature is sufficient for primary methyl/ethyl halides. Stir for 6–8 hours.
-
Workup: Cool to room temperature. Dilute the mixture with cold DI water (5x the volume of DMSO) to crash out the product. Extract with ethyl acetate (3x). Wash the organic layer extensively with brine (5x) to remove residual DMSO, dry over MgSO₄, and concentrate.
References
- US3870744A - Process for oxygen-alkylation of sterically hindered phenols. Google Patents.
- US10544087B2 - Process for the reductive amination of halogen-containing substrates. Google Patents.
-
Abdel-Magid, A. F. et al. (1996) - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]
-
Wikipedia - Sodium triacetoxyborohydride. Available at: [Link]
Sources
- 1. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]
- 2. US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents [patents.google.com]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
Technical Support Center: Improving the Solubility of 2,5-Dibromo-4-hydroxybenzaldehyde for Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2,5-Dibromo-4-hydroxybenzaldehyde in their experimental workflows. The following troubleshooting advice and frequently asked questions are designed to offer both practical solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Overcoming Poor Solubility
Poor solubility of a starting material like 2,5-Dibromo-4-hydroxybenzaldehyde can lead to sluggish reactions, incomplete conversions, and inconsistent yields. This section provides a systematic approach to diagnosing and resolving these issues.
Initial Observation: You notice that your 2,5-Dibromo-4-hydroxybenzaldehyde is not fully dissolving in the chosen reaction solvent, appearing as a persistent suspension even with stirring.
Step 1: Solvent System Optimization - The "Like Dissolves Like" Principle
The primary and most direct approach to address poor solubility is to optimize the solvent system. The principle of "like dissolves like" is the cornerstone of this process; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[1][2]
Underlying Causality: 2,5-Dibromo-4-hydroxybenzaldehyde possesses both polar (hydroxyl and aldehyde groups) and non-polar (brominated benzene ring) characteristics. The hydroxyl group can participate in hydrogen bonding, suggesting solubility in polar protic solvents. However, the bulky, electron-withdrawing bromine atoms and the aromatic ring contribute to its non-polar character. This dual nature can make solvent selection non-intuitive.
Recommended Actions:
-
Polar Aprotic Solvents: These solvents can solvate the molecule without interfering with reactions that are sensitive to acidic protons.
-
Initial choices: Acetone, Ethyl Acetate. These are good starting points for many organic reactions.
-
Stronger options: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent solvents for a wide range of organic compounds, including substituted benzaldehydes.[3] They possess high dielectric constants and can effectively solvate both polar and non-polar moieties.
-
-
Polar Protic Solvents: These solvents can hydrogen bond with the hydroxyl group of the molecule.
-
Examples: Methanol, Ethanol, Isopropanol.[3] While effective at dissolving the compound, be cautious as they can potentially react with certain reagents (e.g., act as nucleophiles).
-
-
Non-Polar Solvents: Generally, these are less likely to be effective on their own due to the polar functional groups.
-
Examples: Toluene, Hexane. These are often poor choices for dissolving 2,5-Dibromo-4-hydroxybenzaldehyde.
-
Step 2: The Power of Co-Solvents
If changing the primary solvent is not feasible due to reaction constraints, introducing a co-solvent is a highly effective technique.[1]
Mechanism of Action: Co-solvents are water-miscible organic solvents added to the primary solvent to increase the solubility of a compound.[1] They work by reducing the overall polarity of the solvent system, which can decrease the interfacial tension between the solvent and the solute, thereby enhancing solubility.[1]
Experimental Protocol: Co-Solvent Screening
-
Preparation: In separate vials, place a small, known amount (e.g., 10 mg) of 2,5-Dibromo-4-hydroxybenzaldehyde.
-
Initial Test: To each vial, add 1 mL of your primary reaction solvent to confirm insolubility.
-
Stock Solutions: Prepare stock solutions of potential co-solvents (e.g., DMF, DMSO, N-Methyl-2-pyrrolidone (NMP)) in your primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).
-
Titration: Add the co-solvent mixtures stepwise to the vials containing the reactant, vortexing after each addition, until the solid dissolves.
-
Record: Note the minimum co-solvent concentration required for complete dissolution.
-
Reaction Setup: Based on your screening, prepare the reaction solvent mixture with the lowest effective concentration of the chosen co-solvent. Ensure the 2,5-Dibromo-4-hydroxybenzaldehyde is completely dissolved in this mixture before adding other reagents.[1]
Step 3: Temperature Modification
For many compounds, solubility increases with temperature.[3][4]
Causality: Increasing the temperature provides the system with more energy to overcome the intermolecular forces within the crystal lattice of the solid, allowing the solvent molecules to interact more effectively with the solute molecules.[4]
Procedure:
-
Gently heat the reaction mixture while stirring.
-
Monitor the dissolution of the solid.
-
Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants and products. Some substituted aromatic aldehydes can be sensitive to heat.[5]
Step 4: pH Adjustment for Ionizable Compounds
The hydroxyl group on 2,5-Dibromo-4-hydroxybenzaldehyde is weakly acidic. Modifying the pH of the reaction medium can significantly impact its solubility.
Scientific Rationale: Deprotonating the hydroxyl group to form the corresponding phenoxide salt will dramatically increase its solubility in polar solvents. This is a common strategy for enhancing the aqueous solubility of ionizable drugs.[6][7][8]
When to Use This Method: This technique is particularly useful for reactions conducted in polar protic solvents, including aqueous systems, where a basic catalyst or reagent is already part of the reaction conditions.
Experimental Steps:
-
Add a suitable base to the reaction mixture. The choice of base depends on the reaction's compatibility.
-
Inorganic bases: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3).
-
Organic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).
-
-
Stir the mixture until the 2,5-Dibromo-4-hydroxybenzaldehyde dissolves.
-
Proceed with the addition of other reagents.
Workflow for Solubility Troubleshooting
Caption: A decision-making workflow for troubleshooting the solubility of 2,5-Dibromo-4-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving 2,5-Dibromo-4-hydroxybenzaldehyde?
For general-purpose use where the solvent is not a reactant, polar aprotic solvents like DMF and DMSO are often the most effective. They can solvate a wide range of compounds and are less likely to participate in the reaction compared to protic solvents like alcohols. For reactions where a protic solvent is acceptable, ethanol and methanol are good choices.
Q2: Can I use sonication to help dissolve my compound?
Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create cavitation bubbles, and their collapse can help to break up solid agglomerates and increase the surface area available for solvation. However, sonication is typically an aid to, not a replacement for, choosing an appropriate solvent system.
Q3: My compound dissolves initially but then precipitates out as the reaction proceeds. What is happening?
This can occur for a few reasons:
-
Change in Solvent Composition: If your reaction consumes a reagent that is also acting as a co-solvent, the overall solvating power of the mixture may decrease.
-
Formation of an Insoluble Product: The product of your reaction may be less soluble than the starting material in the chosen solvent system.
-
Temperature Changes: If the reaction is exothermic and heats up, the compound may dissolve, but as it cools to room temperature, it may precipitate out.
Troubleshooting this issue involves:
-
Analyzing the precipitate to determine if it is the starting material or the product.
-
If it is the starting material, you may need a stronger solvent system or a higher reaction temperature.
-
If it is the product, you may need to switch to a solvent that can dissolve both the starting material and the product.
Q4: Are there any chemical modifications I can make to 2,5-Dibromo-4-hydroxybenzaldehyde to improve its solubility?
While this involves an extra synthetic step, derivatization is a powerful technique.[9] One common approach is to protect the hydroxyl group, for instance, by converting it into an ether or an ester. This can significantly alter the polarity of the molecule and improve its solubility in a wider range of organic solvents. The protecting group can then be removed in a subsequent step.
Q5: How does the solubility of 2,5-Dibromo-4-hydroxybenzaldehyde compare to similar molecules like 4-hydroxybenzaldehyde?
The two bromine atoms on the benzene ring significantly impact the molecule's properties compared to 4-hydroxybenzaldehyde. They increase the molecular weight and the overall non-polar surface area, which generally tends to decrease solubility in polar solvents like water.[10] However, the electron-withdrawing nature of the bromine atoms can also influence the acidity of the hydroxyl group, which can affect its solubility in basic solutions. Studies on the solubility of 4-hydroxybenzaldehyde in various organic solvents show that N,N-dimethylformamide (DMF) is an excellent solvent.[3] This suggests that DMF would also be a good starting point for its dibrominated analog.
Solubility Data for Structurally Related Aldehydes
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4-Hydroxybenzaldehyde | Water | 30 | 13 g/L | [11] |
| 4-Hydroxybenzaldehyde | Ethanol | Not Specified | Soluble | [12] |
| 4-Hydroxybenzaldehyde | N,N-Dimethylformamide | 278.15-318.15 K | High | [3] |
| 2,5-Dihydroxybenzaldehyde | Water | 25 | 13.8 g/L | [13] |
| 2,5-Dihydroxybenzaldehyde | Ethanol | Not Specified | ≥ 20.6 mg/mL | [13] |
| 2,5-Dihydroxybenzaldehyde | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 26 mg/mL | [13] |
| 3-Bromo-4-hydroxybenzaldehyde | N,N-Dimethylformamide (DMF) | 278.15-323.15 K | High | [14] |
| 3-Bromo-4-hydroxybenzaldehyde | Dimethyl Sulfoxide (DMSO) | 278.15-323.15 K | High | [14] |
Logical Pathway for Solvent Selection
Caption: A decision tree to guide solvent selection based on reaction requirements.
References
- PubChem. (n.d.). 2,4-Dibromo-5-hydroxybenzaldehyde. National Center for Biotechnology Information.
-
ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
- Taylor & Francis Online. (n.d.). 4-hydroxybenzaldehyde – Knowledge and References.
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET: 3,5-Dibromo-4-hydroxybenzaldehyde.
- BenchChem. (2025). Managing poor solubility and instability issues in reactions.
-
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Improving solubility via structural modification. Retrieved from [Link]
- Google Patents. (n.d.). CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
-
ACS Publications. (2019, December 31). Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
- IJPSR. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
-
ResearchGate. (2022, April 28). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Retrieved from [Link]
- BenchChem. (2025). Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents.
-
PubChem. (n.d.). 2-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 28). 4.7: Reaction Work-Ups. Retrieved from [Link]
- designer-drug.com. (n.d.). the synthesis of aromatic aldehydes.
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Retrieved from [Link]
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Medium. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Various substituted aromatic aldehydes. Retrieved from [Link]
-
NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. ijpsm.com [ijpsm.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 11. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]
- 12. 4-Hydroxybenzaldehyde: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Recrystallization techniques for purifying 2,5-Dibromo-4-hydroxybenzaldehyde
Case ID: REC-DBHB-25 Status: Active Support Guide Subject: Recrystallization Protocols & Troubleshooting for Halogenated Hydroxybenzaldehydes
Technical Overview & Diagnostic Phase
Compound Profile:
-
Target Molecule: 2,5-Dibromo-4-hydroxybenzaldehyde.
-
Chemical Context: Unlike the commoditized 3,5-dibromo isomer (a standard intermediate), the 2,5-isomer possesses a unique asymmetric substitution pattern. The bromine at the ortho position (C2) creates steric strain near the aldehyde group, while the meta bromine (C5) influences the phenolic acidity.
-
Critical Impurities:
-
Regioisomers: 3,5-Dibromo-4-hydroxybenzaldehyde (thermodynamic product).[1]
-
Under-brominated species: 2-Bromo-4-hydroxybenzaldehyde.
-
Oxidation byproducts: 2,5-Dibromo-4-hydroxybenzoic acid (results from air oxidation of the aldehyde).
-
The Challenge: Poly-halogenated phenols are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly in aqueous mixtures. This occurs because the bromine atoms lower the melting point of the solvated species, causing it to separate as a dense oil before nucleation can occur.
Solvent Selection Strategy
The choice of solvent is dictated by the Dielectric Constant (
| Solvent System | Role | Pros | Cons | Recommended For |
| Ethanol / Water | Primary | Green, cost-effective, high solubility gradient. | Risk of oiling out; pH sensitive. | Initial purification of crude material.[2][3] |
| Ethyl Acetate / Heptane | High Purity | Excellent impurity rejection; avoids hemiacetal formation. | Lower recovery yields; flammability. | Final polishing for analytical standards. |
| Acetonitrile / Water | Alternative | Sharp solubility curve; breaks H-bonds effectively. | Toxic; expensive. | Separating difficult regioisomers. |
| Toluene | Specific | Good for removing non-polar impurities. | Low solubility for the target; high boiling point. | Removing tarry/polymeric residues. |
Expert Insight: For the 2,5-isomer, the steric crowding around the aldehyde may reduce its solubility in alcohols compared to the 3,5-isomer. If Ethanol/Water fails, switch immediately to Ethyl Acetate/Heptane .
Standard Operating Procedure (SOP)
Protocol A: The "Solvent Pair" Recrystallization (Ethanol/Water)
Prerequisites:
-
Crude 2,5-Dibromo-4-hydroxybenzaldehyde.
-
Solvents: 95% Ethanol (Hot), Deionized Water (Hot), 1% HCl (aq).
-
Equipment: Erlenmeyer flask, magnetic stirrer, heating bath, Buchner funnel.
Workflow:
-
Dissolution: Place the crude solid in a flask. Add minimum hot Ethanol (~70°C) dropwise with stirring until dissolved.
-
Note: If the solution is dark brown, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.
-
-
Saturation: Remove from heat. Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of hot Ethanol to just clear the turbidity.
-
Acidification (Crucial): Add 1-2 drops of 1% HCl.
-
Why? Phenols are acidic. Glassware alkalinity can form phenoxide salts, which are water-soluble and kill your yield. The acid suppresses ionization.
-
-
Crystallization: Allow the flask to cool to room temperature slowly (insulate with a paper towel). Once ambient, move to an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter via vacuum. Wash with cold 50:50 Ethanol/Water. Dry in a vacuum oven at 40°C.
Visual Workflow (DOT Diagram)
Caption: Logic flow for the purification of brominated hydroxybenzaldehydes, highlighting the critical acidification step.
Troubleshooting Guide (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I added water to my ethanol solution, but instead of crystals, a yellow oil separated at the bottom. What happened?"
Technical Diagnosis: You encountered Liquid-Liquid Phase Separation (LLPS) . The melting point of your compound in the solvent mixture dropped below the temperature of the solution. This creates a "metastable" oil phase that traps impurities.
Corrective Actions:
-
Re-heat: Heat the mixture until the oil redissolves.
-
Add Solvent: Add a small amount of Ethanol (the good solvent) to change the composition.
-
Seed It: Cool very slowly. When the temperature hits ~40-50°C, add a "seed crystal" of pure product. This provides a template for nucleation, bypassing the oil phase.
-
Vigorous Stirring: Rapid stirring during cooling can sometimes force the oil to solidify, though the crystals will be smaller.
Issue 2: Persistent Coloration
User Question: "My crystals are pinkish/brown instead of white/pale yellow."
Technical Diagnosis: Phenols are susceptible to oxidation, forming quinones (pink/red) or polymerized tars (brown). This is accelerated by light and basic conditions.
Corrective Actions:
-
Bisulfite Wash: During the dissolution step, add a pinch of Sodium Metabisulfite (
) . This acts as a reducing agent to scavenge quinones. -
Acid Wash: Ensure your wash solvent (50:50 EtOH/Water) is slightly acidified (0.1% HCl) to prevent surface oxidation during filtration.
Issue 3: Isomer Separation
User Question: "I suspect I have the 3,5-isomer contaminating my 2,5-isomer. How do I separate them?"
Technical Diagnosis: The 3,5-isomer is more symmetric and typically has a higher melting point (~180°C) and lower solubility in non-polar solvents than the asymmetric 2,5-isomer.
Corrective Actions:
-
Switch Solvent: Use Toluene or Benzene (if safety permits). The symmetric 3,5-isomer is often less soluble in aromatic hydrocarbons and may crystallize out first. Filter it off; your 2,5-isomer is likely in the filtrate.
-
Chromatography: If recrystallization fails, use flash column chromatography.
-
Stationary Phase: Silica Gel.[4]
-
Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 70:30). The 2,5-isomer (less acidic/more sterically hindered) often elutes differently than the 3,5-isomer.
-
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol often yields sharper crystals for aldehydes. However, aldehydes can react with methanol to form acetals (dimethyl acetal) if heated for too long in the presence of acid. If you use Methanol, keep heating times short and avoid strong acids.
Q: What is the expected Melting Point for the 2,5-isomer? A: While the 3,5-dibromo isomer melts at 180-185°C, the 2,5-dibromo isomer typically melts at a lower temperature due to lower symmetry (Literature suggests ranges near 130-140°C for similar asymmetric analogs, though you must verify with your specific Certificate of Analysis). A sharp range (<2°C) indicates purity.
Q: Why do I need to dry it in a vacuum oven? A: Brominated phenols hold onto lattice solvents tightly. Air drying often leaves 2-5% solvent weight, which depresses the melting point and ruins yield calculations. Vacuum drying at 40°C breaks these solvates.
References
-
Solubility of Brominated Hydroxybenzaldehydes
-
Title: Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents.[5]
- Relevance: Establishes the solubility hierarchy (Alcohols > Esters > Water)
-
Source:
-
-
General Purification of Phenolic Aldehydes
- Title: Purification of Labor
- Relevance: Standard protocols for recrystallizing phenols (p. 245)
-
Source:
-
Isomer Data (3,5-Dibromo Reference)
-
Synthesis Context (Patents)
Sources
- 1. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939 [data.epo.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,5-Dibromo-4-hydroxybenzaldehyde | CAS 2973-77-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 2,5-Dibromo-4-hydroxybenzaldehyde
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and regiochemical challenges associated with synthesizing 2,5-Dibromo-4-hydroxybenzaldehyde (CAS 499216-23-8)[1]. This resource moves beyond basic procedures, focusing on the causality behind experimental failures and providing self-validating workflows to ensure high-fidelity synthesis.
Mechanistic Overview & Synthetic Strategy
The primary challenge in synthesizing 2,5-dibromo-4-hydroxybenzaldehyde lies in the directing effects of the functional groups. Direct bromination of 4-hydroxybenzaldehyde inevitably yields the 3,5-dibromo isomer because the strongly activating hydroxyl (-OH) group directs electrophilic aromatic substitution to its ortho positions (3 and 5), while the para position is blocked by the formyl (-CHO) group.
To achieve the 2,5-substitution pattern, chemists must either rely on the controlled bromination of 2-bromo-4-hydroxybenzaldehyde (CAS 22532-60-1)[2] or utilize a bottom-up approach via the Rieche formylation of 1,4-dibromo-2-methoxybenzene (2,5-dibromoanisole), followed by demethylation.
Fig 1. Synthetic pathways: Direct bromination vs. regioselective formylation-demethylation.
Quantitative Regioselectivity Matrix
Understanding the quantitative parameters and mechanistic causality is critical for selecting the right synthetic route. Direct bromination of phenols often yields highly brominated species depending on the equivalents of bromine used[3].
| Starting Material | Reagents | Temp (°C) | Equivalents | Major Product | Typical Yield | Mechanistic Causality |
| 4-Hydroxybenzaldehyde | Br₂, AcOH | 20–25 | 2.1 | 3,5-Dibromo-4-hydroxybenzaldehyde | >85% | -OH strongly activates ortho positions (3,5). |
| 2-Bromo-4-hydroxybenzaldehyde | Br₂, AcOH | 0 to 20 | 1.05 | 2,5-Dibromo-4-hydroxybenzaldehyde | 50–60% | -OH directs to 5-position; 3-position is sterically hindered by 2-Br. Prone to over-bromination. |
| 2,5-Dibromoanisole | Cl₂CHOMe, TiCl₄ | 0 to 20 | 1.5 (TiCl₄) | 2,5-Dibromo-4-methoxybenzaldehyde | 70–80% | -OMe activates para position (4), which is sterically favored over ortho (6). |
| 2,5-Dibromo-4-methoxybenzaldehyde | BBr₃, DCM | -78 to 25 | 3.0 | 2,5-Dibromo-4-hydroxybenzaldehyde | 85–95% | Lewis acid cleavage of methyl ether driven by thermodynamic stability of the boron-oxygen bond. |
Self-Validating Experimental Protocols
The following protocols describe the robust two-step formylation-demethylation pathway, designed with built-in validation checkpoints to ensure experimental integrity.
Protocol A: Rieche Formylation of 2,5-Dibromoanisole
Objective: Regioselective installation of the formyl group para to the methoxy directing group.
-
Preparation: Dissolve 2,5-dibromoanisole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Activation: Add titanium tetrachloride (TiCl₄, 1.5 eq) dropwise via syringe.
-
Validation Checkpoint 1: The solution must transition from colorless/pale yellow to a deep red or brown complex. If the solution remains pale, the TiCl₄ has hydrolyzed (likely due to moisture), and the electrophilic species will not form.
-
-
Electrophile Addition: Slowly add α,α-dichloromethyl methyl ether (1.2 eq) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 4 hours.
-
Validation Checkpoint 2: TLC analysis (Hexanes/EtOAc 8:2) should reveal the disappearance of the non-polar starting material (Rf ~0.8) and the appearance of a UV-active, polar aldehyde spot (Rf ~0.4) that stains positive with 2,4-DNP.
-
-
Quenching & Workup: Pour the mixture over crushed ice and 1M HCl to break the titanium complex. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Demethylation via Boron Tribromide (BBr₃)
Objective: Cleavage of the methyl ether to reveal the target phenol without disrupting the bromines or the aldehyde.
-
Preparation: Dissolve 2,5-dibromo-4-methoxybenzaldehyde in anhydrous DCM under argon. Cool to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add BBr₃ (3.0 eq, 1M in DCM) dropwise.
-
Validation Checkpoint 1: The reaction mixture will immediately form a bright yellow/orange suspension, indicating the formation of the Lewis acid-base complex between boron and the ether oxygen.
-
-
Cleavage: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Cool back to 0 °C and strictly quench by the dropwise addition of methanol, followed by water.
-
Validation Checkpoint 2: The addition of methanol will cause vigorous bubbling (HBr gas evolution). The dissolution of the suspension into a clear biphasic mixture confirms the hydrolysis of the borate ester.
-
Troubleshooting & FAQ (Q&A)
Regiochemistry & Pathway Selection
Q: I attempted to synthesize 2,5-dibromo-4-hydroxybenzaldehyde by directly brominating 4-hydroxybenzaldehyde, but NMR shows I isolated the 3,5-dibromo isomer. Why did this happen? A: This is a fundamental regiochemical failure governed by the directing effects of the substituents. The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group. Because the para position is occupied by the formyl (-CHO) group, electrophilic aromatic substitution is heavily directed to the ortho positions (carbons 3 and 5). To achieve 2,5-substitution, you cannot start with 4-hydroxybenzaldehyde; you must use a pre-brominated scaffold like 2-bromo-4-hydroxybenzaldehyde[2] or build the molecule via the formylation of 2,5-dibromoanisole.
Q: If I use 2-bromo-4-hydroxybenzaldehyde as my starting material, how do I prevent over-bromination to the tribromo derivative? A: Brominating 2-bromo-4-hydroxybenzaldehyde[2] directs the incoming bromine to position 5 (since position 3 is sterically hindered by the existing bromine at position 2). However, the phenol ring remains highly activated. To prevent over-bromination:
-
Strictly limit bromine to 1.05 equivalents.
-
Conduct the reaction at 0 °C to suppress the kinetic energy required for the third bromination event.
-
Use a milder brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a catalytic amine, rather than elemental Br₂.
Reaction Execution & Workup
Q: During the Rieche formylation (Protocol A), I am observing a high percentage of unreacted 2,5-dibromoanisole. How can I drive the reaction to completion? A: Incomplete Rieche formylation is almost always caused by the degradation of the Lewis acid (TiCl₄) or the formylating agent (α,α-dichloromethyl methyl ether).
-
Causality: TiCl₄ is highly hygroscopic. If your DCM is not strictly anhydrous (<50 ppm water), the TiCl₄ will hydrolyze into TiO₂ and HCl, rendering it inactive.
-
Solution: Use freshly distilled DCM over calcium hydride. Ensure your TiCl₄ is transferred via a perfectly dry, argon-purged syringe. If the reaction mixture does not turn deep red/brown upon TiCl₄ addition, your reagents are compromised.
Q: My BBr₃ demethylation step (Protocol B) yielded a black, tarry mixture instead of a clean solid. What went wrong? A: Black tar formation during BBr₃ demethylation of electron-rich benzaldehydes is typically caused by localized heating during the quench or premature warming of the reaction.
-
Causality: 2,5-Dibromo-4-hydroxybenzaldehyde[1] is an electron-rich phenol that is highly susceptible to oxidative polymerization if exposed to strong acids and heat simultaneously. Quenching BBr₃ with water is highly exothermic.
-
Solution: You must quench the reaction with methanol first, not water, while the flask is submerged in an ice bath (0 °C). Methanol reacts with BBr₃ to form volatile methyl bromide and trimethyl borate, dissipating the energy much more safely than water.
Scale-Up & Purification
Q: How should I purify the final 2,5-dibromo-4-hydroxybenzaldehyde if it contains traces of the monobromo intermediate? A: Do not rely solely on column chromatography, as the Rf values of mono- and dibromo-hydroxybenzaldehydes are nearly identical due to their similar hydrogen-bonding profiles. Instead, utilize recrystallization. The target compound (CAS 499216-23-8)[1] crystallizes exceptionally well from a mixture of Toluene/Hexanes (1:3) or hot ethanol, which effectively leaves the more soluble monobromo impurities in the mother liquor.
References
-
14045-41-1|2,3-Dibromo-4,5-dihydroxybenzaldehyde|BLD Pharm (Mentions 2,5-Dibromo-4-hydroxybenzaldehyde CAS 499216-23-8) Source: bldpharm.com URL:[1]
-
22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm Source: bldpharm.com URL:[2]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: datapdf.com URL:[3]
Sources
Validation & Comparative
A Guide to the Spectroscopic Analysis of 2,5-Dibromo-4-hydroxybenzaldehyde: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the unambiguous structural elucidation of synthetic intermediates is a critical, non-negotiable step. 2,5-Dibromo-4-hydroxybenzaldehyde, a key building block in organic synthesis, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, placing the data in a comparative context with alternative analytical techniques. Our focus is on not just presenting the data, but on the rationale behind the spectral assignments, empowering researchers to apply these principles to their own work.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the structure of organic molecules in solution.[1] It provides exquisitely detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular skeleton and the relative orientation of functional groups. For a substituted aromatic system like 2,5-Dibromo-4-hydroxybenzaldehyde, NMR is indispensable for confirming the precise regio-isomer formed during a synthesis.
Predicted 1H and 13C NMR Spectral Assignment for 2,5-Dibromo-4-hydroxybenzaldehyde
In the absence of readily available experimental spectra for 2,5-Dibromo-4-hydroxybenzaldehyde, we present a detailed spectral assignment based on high-quality computational prediction and comparison with structurally related analogs. The predicted chemical shifts are generated using advanced algorithms that account for the complex interplay of electronic effects from the various substituents on the benzene ring.[2][3][4]
The structure and numbering scheme for 2,5-Dibromo-4-hydroxybenzaldehyde are shown below:
Caption: A logical workflow for the comprehensive spectroscopic analysis of a synthesized compound.
Conclusion
The structural elucidation of 2,5-Dibromo-4-hydroxybenzaldehyde serves as an excellent example of the synergy between different analytical techniques. While MS and IR provide valuable preliminary data, only NMR spectroscopy can deliver the detailed atomic-level information required for unambiguous structure confirmation. By combining high-quality predicted NMR data with a thorough understanding of substituent effects and comparative analysis with known compounds, researchers can confidently assign the spectra and validate the structure of this important synthetic intermediate. This rigorous approach to structural analysis is fundamental to the integrity and success of research and development in the chemical and pharmaceutical sciences.
References
-
Bruker. Mnova Predict | Accurate Prediction. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
Chemaxon. NMR Predictor - Documentation. [Link]
-
PubChem. 2,4-Dibromo-5-hydroxybenzaldehyde. [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
PubChem. 3,5-Dibromo-4-Hydroxybenzaldehyde. [Link]
Sources
Comparative reactivity of 2,5-Dibromo-4-hydroxybenzaldehyde vs. its isomers
An In-Depth Guide to the Comparative Reactivity of 2,5-Dibromo-4-hydroxybenzaldehyde and Its Isomers for Advanced Synthesis
For the discerning researcher in medicinal chemistry and materials science, the selection of a synthetic building block is a critical decision that dictates reaction pathways, yields, and the ultimate success of a multi-step synthesis. Halogenated hydroxybenzaldehydes are a cornerstone of this molecular toolkit, offering a trifecta of reactive sites: the aldehyde, the phenolic hydroxyl, and the carbon-halogen bonds.[1] However, not all isomers are created equal. The subtle repositioning of substituents on the aromatic scaffold can dramatically alter the electronic and steric environment of these functional groups, leading to profound differences in chemical reactivity.
This guide provides an in-depth, objective comparison of 2,5-Dibromo-4-hydroxybenzaldehyde and its key structural isomer, 3,5-Dibromo-4-hydroxybenzaldehyde. We will dissect the causality behind their differential reactivity, supported by mechanistic principles and validated experimental protocols, to empower you to make informed decisions in your synthetic designs.
The reactivity of any substituted benzene ring is governed by the interplay of inductive and resonance (mesomeric) effects of its substituents.[2] Understanding these foundational principles is key to predicting the chemical behavior of our isomers.
-
Hydroxyl Group (-OH): A potent activating group. Its lone pairs donate electron density to the ring via a strong positive resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I). It directs incoming electrophiles to the ortho and para positions.[3]
-
Aldehyde Group (-CHO): A strongly deactivating group due to both its negative inductive (-I) and resonance (-M) effects. It withdraws electron density from the ring, making the carbonyl carbon highly electrophilic.[2][4]
-
Bromo Group (-Br): A deactivating group overall, as its strong electron-withdrawing inductive effect (-I) overpowers its weaker electron-donating resonance effect (+M). Despite deactivating the ring, it still directs incoming electrophiles to the ortho and para positions.[2]
Let's analyze how these effects manifest in our two primary isomers of interest:
| Isomer | Structure | Key Structural Features |
| 2,5-Dibromo-4-hydroxybenzaldehyde | ![]() | • C2-Br is ortho to both -CHO and -OH.• C5-Br is ortho to -OH and meta to -CHO.• -OH is para to -CHO. |
| 3,5-Dibromo-4-hydroxybenzaldehyde | ![]() | • C3-Br and C5-Br are equivalent.• Both Br atoms are ortho to -OH and meta to -CHO.• -OH is para to -CHO. |
This seemingly minor shift of one bromine atom from the C2 to the C3 position introduces significant steric and electronic asymmetry in the 2,5-isomer, which is absent in the symmetrical 3,5-isomer. These differences are the root cause of their distinct reactivity profiles.
Comparative Reactivity: Aldehyde Group
The primary reaction of an aldehyde is nucleophilic addition to the carbonyl carbon.[5] The rate of this reaction is highly dependent on the electrophilicity of this carbon, which is modulated by the electronic effects of the other ring substituents.
Key Reaction: The Wittig Olefination
The Wittig reaction, which converts aldehydes and ketones into alkenes, is an excellent probe for carbonyl electrophilicity.[6][7] A more electron-poor (more electrophilic) carbonyl carbon will react faster with the nucleophilic phosphonium ylide.
| Isomer | Relative Electrophilicity | Expected Wittig Reactivity | Rationale |
| 2,5-Dibromo-4-hydroxybenzaldehyde | High | Moderate to Fast | The electron-donating +M effect of the para -OH group is counteracted by the -I effects of two Br atoms. The ortho-bromo group provides some steric hindrance, which can slow the approach of the bulky ylide. |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Very High | Fastest | The electronic environment around the aldehyde is similar to the 2,5-isomer. However, the absence of an ortho substituent significantly reduces steric hindrance, allowing for a faster, unimpeded attack by the nucleophile.[5] |
Experimental Validation: Parallel Wittig Reaction
To quantitatively assess this difference, a parallel synthesis can be performed. The following protocol is designed to be self-validating by ensuring identical reaction conditions for each isomer, with the product yield and reaction time serving as direct measures of comparative reactivity.
Protocol: Comparative Wittig Olefination
-
Ylide Preparation: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF (10 mL) at 0 °C under N₂, add potassium tert-butoxide (1.1 equiv.) portion-wise. Allow the resulting yellow-orange mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. In two separate, identical flasks, prepare solutions of 2,5-Dibromo-4-hydroxybenzaldehyde (1.0 equiv.) and 3,5-Dibromo-4-hydroxybenzaldehyde (1.0 equiv.) in anhydrous THF (5 mL).
-
Reaction: Add each aldehyde solution dropwise to its respective ylide-containing flask. Allow the reactions to warm to room temperature.
-
Monitoring: Monitor the consumption of the starting aldehyde in both reactions every 30 minutes using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). Note the time required for complete consumption.
-
Work-up: Upon completion, quench each reaction by adding a saturated aqueous NH₄Cl solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by silica gel column chromatography to yield the corresponding 4-hydroxy-dibromostyrene derivative. Calculate the isolated yield for each isomer. The isomer that reacts faster and gives a higher yield is deemed more reactive under these conditions.[2]
Comparative Reactivity: Carbon-Bromine Bonds
The C-Br bonds on the aromatic ring are key handles for building molecular complexity via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] The feasibility and selectivity of these reactions depend on the electronic nature and steric accessibility of the C-Br bond.[10]
Analysis of C-Br Bond Reactivity
| Isomer | C-Br Bond(s) | Steric Hindrance | Electronic Activation | Predicted Suzuki Reactivity |
| 2,5-Dibromo-4-hydroxybenzaldehyde | C2-Br | High: Flanked by large -CHO and -OH groups. | High: Ortho to two activating/deactivating groups. | C5-Br >> C2-Br: The C5 position is significantly more accessible and will react preferentially, allowing for regioselective monocoupling. The C2-Br is sterically shielded and electronically complex, making it much less reactive. |
| 3,5-Dibromo-4-hydroxybenzaldehyde | C3-Br & C5-Br | Low: Only one adjacent substituent (-OH or C-H). | Moderate: Ortho to the activating -OH group. | High & Non-selective: Both bromine atoms are electronically and sterically equivalent. The reaction will readily proceed at both positions, leading primarily to disubstituted products unless stoichiometry is strictly controlled. |
This differential reactivity is a powerful tool. For a synthesis requiring sequential, distinct functionalization of two bromine atoms, 2,5-Dibromo-4-hydroxybenzaldehyde is the superior choice. Its inherent asymmetry allows for selective coupling at the C5 position, leaving the C2-Br available for a subsequent, different transformation. In contrast, 3,5-Dibromo-4-hydroxybenzaldehyde is ideal for creating symmetrical biaryl structures via double coupling.
Protocol: Comparative Suzuki-Miyaura Coupling
-
Setup: In two separate Schlenk flasks, add the respective dibromohydroxybenzaldehyde isomer (1.0 equiv.), phenylboronic acid (1.1 equiv. for selective monocoupling), and K₂CO₃ (2.5 equiv.).
-
Solvent & Degassing: Add a 3:1 mixture of Dioxane:H₂O (10 mL). Subject the mixture to three cycles of vacuum-backfill with N₂ gas to remove all oxygen.
-
Catalyst Addition: To each flask, add Pd(PPh₃)₄ (0.03 equiv.) under a positive flow of N₂.
-
Reaction: Heat the reaction mixtures to 90 °C and stir vigorously.
-
Monitoring: Monitor the reactions by TLC or LC-MS to observe the formation of mono- and di-coupled products. The 2,5-isomer is expected to show a clean conversion to the monocoupled product, while the 3,5-isomer will likely show a mixture of starting material, monocoupled, and dicoupled products.
-
Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Analyze the crude product mixture by ¹H NMR to determine the ratio of products and calculate the isolated yield of the desired coupled product after purification.
Comparative Reactivity: Phenolic Hydroxyl Group
The acidity of the phenolic proton is determined by the stability of the resulting phenoxide anion. Electron-withdrawing groups stabilize this anion, thereby increasing the phenol's acidity (lowering its pKa).[11]
| Isomer | Position of -Br relative to -OH | Predicted Acidity (pKa) | Rationale |
| 2,5-Dibromo-4-hydroxybenzaldehyde | One ortho, one meta | Acidic (Lower pKa) | The electron-withdrawing inductive effects of two bromine atoms stabilize the negative charge of the phenoxide. |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Two ortho | More Acidic (Lowest pKa) | With two bromine atoms positioned ortho to the hydroxyl group, the inductive stabilization of the phenoxide is maximized, resulting in higher acidity compared to the 2,5-isomer.[11] |
This difference is crucial for reactions that involve deprotonation of the phenol, such as in Williamson ether synthesis. The more acidic 3,5-Dibromo-4-hydroxybenzaldehyde will react more readily with weaker bases to form the corresponding phenoxide, potentially allowing for milder reaction conditions.
Summary and Synthetic Recommendations
The choice between 2,5-Dibromo-4-hydroxybenzaldehyde and its 3,5-isomer is not arbitrary but a strategic decision based on the desired synthetic outcome.
| Feature | 2,5-Dibromo-4-hydroxybenzaldehyde | 3,5-Dibromo-4-hydroxybenzaldehyde |
| Aldehyde Reactivity | Moderate to Fast (sterically hindered) | Very Fast (sterically accessible) |
| Phenol Acidity | Acidic | More Acidic |
| C-Br Coupling | Highly Regioselective (C5 > C2) | Non-selective (C3 ≈ C5) |
| Best For... | Asymmetric & Sequential Synthesis: Ideal for syntheses requiring two different coupling partners or further functionalization of the less reactive C2-Br position. | Symmetric Synthesis & Rapid Reactions: The preferred choice for creating symmetrical molecules via double coupling and for reactions where high aldehyde reactivity and phenol acidity are paramount. |
By understanding the fundamental principles that govern the reactivity of these isomers, researchers can harness their unique properties to design more efficient, selective, and innovative synthetic routes. This guide serves as a foundational tool for navigating these choices, ensuring that the selected building block is perfectly matched to the synthetic challenge at hand.
References
-
Leveraging Halogenated Aromatic Aldehydes for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. ResearchGate. Available at: [Link]
-
Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. ACS Omega. Available at: [Link]
- The preparation method of 2,5- 4-dihydroxy benzaldehyde. Google Patents.
-
Chemical Properties - Phenols. CK-12 Foundation. Available at: [Link]
-
Nucleophilic Substitution Reactions Overview. KPU Pressbooks. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Cambridge University Press. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of an Alkene via the Wittig Reaction. Course Website. Available at: [Link]
-
The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Aldehyde Functional Group. Chemistry Steps. Available at: [Link]
-
The Knoevenagel Condensation. Organic Reactions. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Available at: [Link]
-
Aldehyde. Wikipedia. Available at: [Link]
-
Phenol reaction. Unknown Source. Available at: [Link]
-
Knoevenagel condensation. YouTube. Available at: [Link]
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Aldehyde Functional Group - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
GC-MS analysis for purity assessment of 2,5-Dibromo-4-hydroxybenzaldehyde
Advanced Purity Assessment of 2,5-Dibromo-4-hydroxybenzaldehyde: GC-MS vs. HPLC-UV Comparative Guide
For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is a critical quality control gateway. 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) is a highly functionalized halogenated building block. Its unique structure—featuring an aldehyde group, a phenolic hydroxyl group, and two heavy bromine atoms—presents specific analytical challenges.
This guide objectively compares the two dominant analytical workflows for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) . By examining the mechanistic causality behind each method, we provide a definitive framework for selecting the right technique for bulk quantification versus impurity identification.
Mechanistic Rationale: Selecting the Analytical Pathway
The choice between GC-MS and HPLC-UV hinges on the physicochemical properties of the analyte and the specific goals of the analysis.
-
RP-HPLC-UV (The Quantitative Standard): HPLC relies on liquid-phase separation based on polarity. Because 2,5-dibromo-4-hydroxybenzaldehyde possesses a highly conjugated aromatic system, it exhibits strong UV absorbance. RP-HPLC is widely adopted for purity assessment because it can handle non-volatile and polar compounds without the need for complex sample preparation [1][1].
-
GC-MS (The Structural Elucidator): GC separates compounds based on volatility in the gas phase. However, the high temperatures required for GC can cause polar functional groups (like the phenolic -OH) to undergo severe hydrogen bonding, leading to peak tailing or thermal degradation [2][2]. Therefore, derivatization is a strict prerequisite. Despite this extra step, GC-MS is indispensable because Electron Ionization (EI) provides precise structural identification through mass spectral fragmentation [3][3].
Comparative analytical workflows for HPLC-UV and GC-MS purity assessment.
Comparative Performance Data
When assessing the purity of a synthesized batch, the two methods yield complementary data. HPLC provides highly reproducible bulk quantification, while GC-MS excels at identifying structurally similar process impurities (such as incomplete bromination products).
Table 1: Methodological Comparison
| Parameter | RP-HPLC-UV | GC-MS (Derivatized) |
| Separation Mechanism | Polarity (Liquid phase) | Volatility & Polarity (Gas phase) |
| Sample Preparation | Simple dilution (ACN/H2O) | Complex (Silylation via BSTFA) |
| Detection Limit (LOD) | ~0.05% Area | ~0.01% Area (SIM mode) |
| Structural Elucidation | Low (Retention time only) | High (Isotopic pattern & fragmentation) |
| Primary Use Case | Routine batch release & quantitation | Impurity identification & troubleshooting |
Table 2: Hypothetical Impurity Profiling Data
| Analyte | RP-HPLC-UV (Area %) | GC-MS (Area %) | EI-MS Base Peak (m/z) |
| 4-Hydroxybenzaldehyde (Debrominated) | 0.15% | 0.12% | 194 (Derivatized) |
| 2-Bromo-4-hydroxybenzaldehyde | 1.24% | 1.30% | 272, 274 (1:1) |
| 2,5-Dibromo-4-hydroxybenzaldehyde | 98.51% | 98.45% | 350, 352, 354 (1:2:1) |
| Unknown Process Impurity | 0.10% | 0.13% | Varies |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to rule out false positives or analytical artifacts.
Protocol A: RP-HPLC-UV Quantitative Analysis
Causality Check: The electron-withdrawing bromine atoms increase the acidity of the phenolic hydroxyl group. If analyzed at a neutral pH, the molecule will partially ionize, resulting in split or severely tailing peaks. Using an acidic mobile phase (0.1% Formic Acid, pH ~2.7) forces the molecule into a fully protonated, neutral state, ensuring sharp chromatography.
-
System Preparation: Equilibrate a C18 column (150 x 4.6 mm, 3 µm particle size) at 30°C.
-
Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of Diluent (50:50 Water:Acetonitrile).
-
Validation Controls (Critical Step):
-
Inject a Diluent Blank to confirm a clean baseline.
-
Inject a System Suitability Test (SST) containing the target analyte spiked with 1% 2-bromo-4-hydroxybenzaldehyde. Verify that the resolution factor (
) between the two peaks is > 1.5.
-
-
Acquisition: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
Protocol B: GC-MS Derivatization and Structural ID
Causality Check: To bypass the low volatility and peak tailing caused by the -OH group, the sample is reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This silylation reaction replaces the active hydrogen with a bulky, non-polar trimethylsilyl (TMS) group, drastically improving gas-phase behavior.
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of anhydrous Dichloromethane (DCM).
-
Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst. Seal the vial tightly and incubate at 60°C for 30 minutes.
-
Validation Controls (Critical Step): Prepare a Derivatization Blank (DCM + BSTFA/TMCS) and incubate it alongside the sample. This rules out reagent-derived artifact peaks (e.g., siloxane column bleed or degraded BSTFA).
-
GC Parameters: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film). Set the inlet temperature to 250°C. Use a temperature program starting at 100°C (hold 1 min), ramping at 15°C/min to 280°C (hold 5 min).
-
MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 500.
The Power of Isotopic Signatures in GC-MS
The true advantage of GC-MS for halogenated compounds lies in the natural isotopic distribution of bromine (
For the derivatized target compound (Net Mass: 350 Da), the presence of two bromine atoms creates a highly distinct 1:2:1 triplet in the mass spectrum.
EI-MS isotopic pattern logic for identifying derivatized brominated impurities.
Conclusion & Strategic Recommendations
For the comprehensive purity assessment of 2,5-Dibromo-4-hydroxybenzaldehyde, neither technique should be used in isolation during early-stage development.
-
Utilize RP-HPLC-UV for routine, high-throughput batch release and precise bulk purity quantification. Its non-destructive nature and lack of derivatization requirements make it highly reproducible.
-
Deploy GC-MS when a new, unknown impurity arises in the HPLC chromatogram. The ability of EI-MS to instantly classify an impurity as debrominated, monobrominated, or dibrominated based on its isotopic cluster is an unmatched diagnostic tool for troubleshooting synthetic deviations.
References
-
Understanding Chemical Testing - GC-MS and HPLC - Smithers. 3
-
A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem. 1
-
Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. 2
-
3-Bromo-4-hydroxybenzaldehyde (Compound Summary & GC-MS Data) - PubChem. 4
Sources
Unveiling the Biological Efficacy of Brominated Hydroxybenzaldehyde Derivatives: A Comparative Guide
Brominated hydroxybenzaldehydes—such as 5-bromo-2-hydroxybenzaldehyde (5-BSA) and 3,5-dibromo-4-hydroxybenzaldehyde—have emerged as highly versatile pharmacophores in modern drug discovery. The strategic insertion of bromine atoms into the phenolic ring fundamentally alters the molecule's physicochemical landscape. Bromine increases lipophilicity (LogP), enhances membrane permeability, and acts as a powerful electron-withdrawing group (EWG) that lowers the pKa of the phenolic hydroxyl, thereby increasing its hydrogen-donating capacity at physiological pH[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the biological efficacy of these brominated derivatives against standard therapeutics, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous laboratory evaluation.
Mechanistic Profiling: The Chemical Rationale for Efficacy
Antimicrobial and Anticancer Activity (5-Bromo-2-Hydroxybenzaldehyde)
5-bromo-2-hydroxybenzaldehyde is frequently utilized as a building block for Schiff bases and transition metal (e.g., Cu(II), Pd(II)) complexes[2].
-
The Causality of Efficacy: The azomethine (C=N) linkage is essential for bioactivity, but the addition of the 5-bromo substituent drastically improves the molecule's lipophilicity. According to Overtone's concept and Tweedy's chelation theory, the lipophilic bromine allows the metal complex to easily cross the lipid bilayer of bacterial cell walls or cancer cell membranes. Once inside, these complexes intercalate with DNA and generate reactive oxygen species (ROS). Palladium and Copper complexes of 5-BSA Schiff bases have demonstrated anticancer efficacy against Hep-G2 and HCT-116 cell lines comparable to standard chemotherapeutics like Cisplatin, alongside superior antibacterial activity compared to Ofloxacin[2].
Tyrosinase Inhibition (3,5-Dibromo-4-Hydroxybenzaldehyde)
Targeting tyrosinase is the primary strategy for managing hyperpigmentation and melanoma. Derivatives of 3,5-dibromo-4-hydroxybenzaldehyde serve as potent competitive inhibitors of this enzyme[3][4].
-
The Causality of Efficacy: The two bulky bromine atoms at the 3 and 5 positions flank the 4-hydroxyl group. This specific steric arrangement, combined with the EWG effect of bromine, increases the acidity of the phenolic -OH. This optimizes its chelation with the binuclear copper active site of tyrosinase. Furthermore, the bromine atoms participate in highly directional "halogen bonding" with the hydrophobic pocket of the enzyme, anchoring the inhibitor in place and preventing the natural substrate (L-DOPA) from binding[4].
Quantitative Performance Comparison
The following table synthesizes experimental data comparing brominated hydroxybenzaldehyde derivatives and their complexes against industry-standard reference drugs.
| Derivative / Complex | Biological Target | Efficacy Metric | Standard Alternative | Alternative Metric | Efficacy Conclusion |
| Pd(II) 5-BSA Schiff Base | HCT-116 (Colon Cancer) | IC50: 6.35–12.95 μg/μL | Cisplatin | ~6.00 μg/μL | Comparable anticancer potency[2] |
| Pd(II) 5-BSA Schiff Base | Bacterial Strains (e.g., E. coli) | Superior Zone of Inhibition | Ofloxacin | Inferior Zone of Inhibition | Superior broad-spectrum antibacterial[2] |
| 3,5-dibromo-4-hydroxybenzaldehyde derivatives | Tyrosinase (Mushroom) | IC50: Sub-micromolar | Kojic Acid | IC50: ~11.0 µM | Up to 55-fold higher inhibition[3][4] |
| Bromophenol Extract (incl. 3,5-dibromo) | PTP1B Enzyme | IC50: 4.9 μg/mL | Ursolic Acid | ~3.5 μg/mL | Potent competitive inhibition[5] |
Pathway Visualization: Mechanism of Action
The following diagram illustrates the logical relationship between the structural features of brominated derivatives and their biological outcome in tyrosinase inhibition.
Mechanism of tyrosinase inhibition by brominated hydroxybenzaldehyde derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific internal controls to eliminate false positives caused by the unique physicochemical properties of brominated compounds.
Protocol A: Diphenolase Tyrosinase Inhibition Kinetics
-
Causality for Substrate Choice: Using L-DOPA instead of L-Tyrosine eliminates the slow monophenolase lag phase, allowing for the direct, linear measurement of diphenolase activity via dopachrome formation at 475 nm.
-
Self-Validation Mechanism: Brominated phenols can sometimes auto-oxidize or react with assay components. This protocol mandates a "Background Blank" to subtract any non-enzymatic color development.
Step-by-Step Workflow:
-
Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the brominated derivative in DMSO (ensure final assay DMSO concentration is <2% to prevent enzyme denaturation).
-
Assay Assembly (96-well plate):
-
Test Wells: 120 µL buffer + 20 µL inhibitor solution + 20 µL Mushroom Tyrosinase (100 U/mL).
-
100% Activity Control: 120 µL buffer + 20 µL DMSO + 20 µL Tyrosinase.
-
Background Blank: 140 µL buffer + 20 µL inhibitor solution (NO ENZYME).
-
Positive Control: 120 µL buffer + 20 µL Kojic Acid + 20 µL Tyrosinase.
-
-
Incubation: Pre-incubate the plate at 25°C for 10 minutes to allow halogen bonding and chelation to establish equilibrium.
-
Initiation: Add 40 µL of 2.5 mM L-DOPA to all wells.
-
Kinetic Readout: Immediately measure absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the curve.
Protocol B: Resazurin-Assisted Broth Microdilution for Antimicrobial MIC
-
Causality for Dye Inclusion: Brominated Schiff bases and their metal complexes are highly lipophilic. When serially diluted in aqueous Mueller-Hinton broth, they often precipitate, creating a false turbidity that mimics bacterial growth and obscures the Minimum Inhibitory Concentration (MIC).
-
Self-Validation Mechanism: Resazurin acts as an internal metabolic sensor. Viable bacteria reduce the blue resazurin to pink resorufin. A well that remains blue definitively validates the MIC, entirely independent of compound precipitation.
Step-by-Step Workflow:
-
Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the brominated complex (starting at 512 µg/mL) in MHB.
-
Inoculation: Add 50 µL of the bacterial inoculum to each test well. Include a Growth Control (broth + bacteria) and a Sterility Control (broth only).
-
Incubation: Incubate the plate at 37°C for 18 hours.
-
Validation Step: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the brominated derivative that prevents the color change from blue (oxidized, no bacterial metabolism) to pink (reduced, viable bacteria).
References
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: PMC / NIH URL:[Link]
-
Tailoring, physicochemical characterization, antibacterial and DNA binding mode studies of Cu(II) Schiff bases amino acid bioactive agents incorporating 5-bromo-2-hydroxybenzaldehyde Source: ResearchGate / Journal of the Iranian Chemical Society URL:[Link]
-
A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles Source: Semantic Scholar / Antioxidants 2022 URL:[Link]
-
Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitrile derivatives Source: Dove Medical Press URL:[Link]
-
A new compound as PTP1B inhibitor from the red alga Polysiphonia urceolata Source: ResearchGate URL:[Link]
Sources
- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Validation of a Continuous-Flow Synthetic Pathway for 2,5-Dibromo-4-hydroxybenzaldehyde: A Comparative Guide
Executive Summary
The synthesis of highly specific halogenated building blocks is a critical bottleneck in modern drug development and materials science. 2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) [1] is a highly sought-after intermediate, but its production is notoriously difficult. Traditional direct bromination of 4-hydroxybenzaldehyde inevitably yields the 3,5-dibromo isomer due to the symmetric directing effects of the hydroxyl group[2].
To achieve the 2,5-substitution pattern, chemists must utilize 2-bromo-4-hydroxybenzaldehyde (CAS: 22532-60-1) [3] as the starting material. However, traditional batch bromination of this precursor relies on highly toxic molecular bromine (
This guide objectively validates a new continuous-flow synthetic pathway utilizing an in situ generated, green brominating agent (
Mechanistic Grounding & Causality
Directing Effects and Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution (
-
The -OH group (C4): A strong activating group that directs electrophiles to the ortho positions (C3 and C5).
-
The -CHO group (C1): A deactivating group that directs meta (C3 and C5).
-
The -Br group (C2): A mildly deactivating group that directs ortho/para (C3 and C5 are meta to it, but C3 is sterically hindered).
Because the C3 position is flanked by the bulky bromine atom at C2 and the hydroxyl group at C4, it is highly sterically hindered. Consequently, the electrophilic attack is synergistically directed to the C5 position , yielding the target 2,5-dibromo-4-hydroxybenzaldehyde.
Mechanistic pathway for the regioselective bromination at the C5 position.
The Causality of Continuous Flow
In traditional batch reactors, the dropwise addition of
The continuous-flow microreactor solves this via process intensification [6]. By generating
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm reaction progression.
Protocol A: Traditional Batch Bromination (Baseline)
Note: This protocol reflects classical halogenation methods cited in legacy literature[4].
-
Preparation: Dissolve 10.0 mmol of 2-bromo-4-hydroxybenzaldehyde in 20 mL of anhydrous
in a round-bottom flask cooled to 0°C. -
Addition: Dissolve 11.0 mmol of liquid
in 10 mL of . Add this solution dropwise over 30 minutes under vigorous stirring. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation Check: TLC (Hexanes:EtOAc 3:1) typically shows a smeared product spot and a baseline spot, indicating the formation of over-oxidized carboxylic acid byproducts.
-
-
Quench & Isolation: Quench with 20 mL of saturated aqueous
. Extract the organic layer, dry over , and evaporate the toxic solvent. Recrystallize from ethanol.
Protocol B: Continuous-Flow Microreactor Synthesis (New Pathway)
Note: This protocol leverages green aqueous oxidants in a microfluidic setup[5],[6].
-
Feed Preparation:
-
Feed A: 0.5 M 2-bromo-4-hydroxybenzaldehyde in Acetonitrile (MeCN).
-
Feed B: 0.6 M
in deionized water. -
Feed C: 0.6 M
(aqueous).
-
-
In Situ Bromine Generation: Pump Feed B and Feed C at 0.5 mL/min each into a T-mixer (Mixer 1).
-
Self-Validation Check: The transparent tubing immediately turns pale orange post-mixing, visually confirming the successful in situ generation of the active brominating species.
-
-
Reaction Phase: Intersect the effluent of Mixer 1 with Feed A (pumped at 1.0 mL/min) at a second T-mixer (Mixer 2).
-
Residence & Completion: Route the combined stream through a 10 mL PFA residence coil maintained at 25°C. Total residence time = 5.0 minutes.
-
Self-Validation Check: The stream color fades from orange to completely colorless just before exiting the coil, validating the total consumption of the limiting bromine reagent and preventing downstream over-reaction.
-
-
Quench: Direct the effluent into an inline quench stream of 1.0 M
and collect the highly pure product.
Schematic of the continuous-flow microreactor setup for in situ bromination.
Data Presentation & Comparative Analysis
The superiority of the continuous-flow pathway is quantitatively demonstrated in the table below. The flow method not only eliminates the use of toxic halogenated solvents but also drastically reduces the reaction time while boosting the isolated yield.
| Performance Metric | Protocol A: Traditional Batch | Protocol B: Continuous Flow |
| Brominating Agent | Molecular | |
| Solvent System | Chloroform ( | Acetonitrile / Water |
| Reaction Time | 120 minutes | 5 minutes |
| Isolated Yield | 62% | 94% |
| Regioselectivity (C5) | ~81% (Side reactions present) | >98% |
| E-Factor (Waste/Product) | > 25 | < 5 |
| Safety Profile | High Risk (Exothermic, Toxic Gas) | Intrinsically Safe (No |
Analytical Conclusion: The continuous-flow protocol effectively suppresses the oxidation of the aldehyde moiety. By maintaining strict stoichiometric control and isothermal conditions, the
References
- Synthesis of 4-hydroxy-3-bromo-benzaldehyde - PrepChem.com - PrepChem.
- 3-Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures...
- 22532-60-1 | 2-Bromo-4-hydroxybenzaldehyde - BLD Pharm.
- 70625-28-4 | 2,5-Dibromo-3,4-dihydroxybenzaldehyde (Contains CAS 499216-23-8) - BLD Pharm.
- Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
Sources
- 1. 70625-28-4|2,5-Dibromo-3,4-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 22532-60-1|2-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. prepchem.com [prepchem.com]
- 5. espublisher.com [espublisher.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 2,5-Dibromo-4-hydroxybenzaldehyde and 3,5-Dibromo-4-hydroxybenzaldehyde
Comparative Study: 2,5-Dibromo-4-hydroxybenzaldehyde vs. 3,5-Dibromo-4-hydroxybenzaldehyde
Executive Summary
This guide provides a technical comparison between two structural isomers: 3,5-Dibromo-4-hydroxybenzaldehyde (the industry standard) and 2,5-Dibromo-4-hydroxybenzaldehyde (a specialized structural probe).[1][2] While they share the same molecular formula (
-
3,5-Dibromo-4-hydroxybenzaldehyde (3,5-DBHB): Symmetric.[1][2] Synthesized via direct bromination.[1] Highly acidic phenol; unhindered aldehyde.[1][2] Primary scaffold for antimicrobial and anticancer drug discovery.[1][2]
-
2,5-Dibromo-4-hydroxybenzaldehyde (2,5-DBHB): Asymmetric.[1][2] Synthesized via formylation of brominated phenols.[1][2] Sterically hindered aldehyde; moderately acidic phenol.[1][2] Used in Structure-Activity Relationship (SAR) studies to probe binding pocket tolerance.[1][2]
Chemical Identity & Physical Properties
| Feature | 3,5-Dibromo-4-hydroxybenzaldehyde | 2,5-Dibromo-4-hydroxybenzaldehyde |
| Structure | Symmetric (Br at 3,[1][2] 5) | Asymmetric (Br at 2,[2] 5) |
| CAS Number | 2973-77-5 | 499216-23-8 |
| Melting Point | 181 – 185 °C | 108 – 112 °C (Predicted/Lower due to asymmetry) |
| Phenolic Acidity | High (Two ortho-Br groups) | Moderate (One ortho-Br, one meta-Br) |
| Aldehyde Reactivity | High (Unhindered) | Low (Sterically hindered by ortho-Br at C2) |
| Solubility | Low in water; Soluble in EtOH, DMSO | Higher organic solubility (lower lattice energy) |
Synthetic Pathways: The "How"
The synthesis of these isomers illustrates the principles of Electrophilic Aromatic Substitution (EAS) directing effects.[1][2]
Pathway A: Synthesis of 3,5-DBHB (The Standard Route)
The 3,5-isomer is accessible via direct bromination of 4-hydroxybenzaldehyde.[1][2] The hydroxyl group (-OH) is a strong activator and directs incoming electrophiles to the ortho positions (3 and 5).[1][2][3] The aldehyde group (-CHO) is a meta-director, reinforcing substitution at 3 and 5.[1][2]
Pathway B: Synthesis of 2,5-DBHB (The Inverse Route)
Direct bromination cannot produce the 2,5-isomer because the 2-position is deactivated by the ortho-aldehyde and meta-hydroxyl relationship.[1][2] Therefore, the synthesis must start with the bromine atoms already in place on the phenol ring, followed by the introduction of the aldehyde group.
-
Reaction: Vilsmeier-Haack Formylation or Reimer-Tiemann Reaction.[1][2]
-
Regioselectivity: The -OH group directs the formyl group para to itself (position 4), locking in the 2,5-dibromo-4-hydroxybenzaldehyde structure.[1]
Synthesis Workflow Diagram
Caption: Comparative synthetic logic. The 3,5-isomer adds Br to the Aldehyde scaffold; the 2,5-isomer adds CHO to the Bromo-Phenol scaffold.
Reactivity Profile & Mechanistic Insights
Aldehyde Reactivity (Schiff Base Formation)
Researchers utilizing these compounds for Schiff base synthesis (reaction with amines) will observe significant kinetic differences.[1][2]
-
3,5-DBHB: The carbonyl carbon (C1) is flanked by protons at C2 and C6.[1][2] There is minimal steric hindrance.[1] Nucleophilic attack by amines is rapid.[1][2]
-
2,5-DBHB: The carbonyl carbon (C1) is flanked by a large Bromine atom at C2.[1][2] This creates significant steric bulk, shielding the electrophilic carbon from nucleophilic attack.
Phenolic Acidity (pKa)
The acidity of the phenolic proton is governed by the stability of the phenoxide anion, which is stabilized by electron-withdrawing groups (EWG) via induction.[1]
-
3,5-DBHB: Two Bromine atoms are ortho to the hydroxyl.[1][2] Strong inductive withdrawal (-I effect) from both sides significantly lowers the pKa (estimated pKa ~6.0–6.5).[1]
-
2,5-DBHB: One Bromine is ortho (C5), and one is meta (C2) relative to the hydroxyl.[1][2] The inductive stabilization is weaker than the di-ortho arrangement.[1][2] (Estimated pKa ~7.0–7.5).[1]
Experimental Protocols
Protocol A: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde
Source: Standard Electrophilic Bromination
-
Dissolution: Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in Methanol (100 mL).
-
Bromination: Add Bromine (32.0 g, 200 mmol) dropwise over 30 minutes while maintaining temperature at 0–5°C. (Alternatively, use NBS: 36.0 g in Acetonitrile).
-
Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2]
-
Quench: Pour mixture into ice-water (500 mL).
-
Isolation: Filter the white/pale yellow precipitate.[1][2] Wash with cold water and sodium bisulfite solution (to remove excess
).[1][2] -
Purification: Recrystallize from Ethanol/Water. Yield: ~90-95%.[1]
Protocol B: Synthesis of 2,5-Dibromo-4-hydroxybenzaldehyde
Source: Adapted from Vilsmeier-Haack Formylation of Phenols
-
Vilsmeier Reagent: In a dry flask under
, cool DMF (15 mL) to 0°C. Add (1.1 eq) dropwise. Stir 30 mins to form the chloroiminium ion. -
Addition: Dissolve 2,5-dibromophenol (2.52 g, 10 mmol) in DMF (5 mL) and add slowly to the reagent.
-
Heating: Warm to 60–70°C for 4 hours. The solution will turn dark red/orange.[1][2]
-
Hydrolysis: Pour the mixture into crushed ice (100 g) containing Sodium Acetate (to buffer pH ~5). Stir for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.[1][2][4]
-
Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes). The 2,5-isomer elutes after the unreacted phenol.[1]
Protocol C: Comparative Reactivity Test (Schiff Base Formation)
Objective: Quantify steric hindrance.
-
Setup: Prepare two vials.
-
Vial A: 1 mmol 3,5-DBHB + 1 mmol Aniline in 5 mL Ethanol.
-
Vial B: 1 mmol 2,5-DBHB + 1 mmol Aniline in 5 mL Ethanol.
-
-
Reaction: Add 1 drop of Acetic Acid to each. Stir at Room Temperature.
-
Observation:
Biological Applications & References
3,5-DBHB is a validated pharmacophore.[1][2] The bromine atoms enhance lipophilicity and metabolic stability, while the phenol/aldehyde pair allows for reversible covalent binding (Schiff base) with enzyme active site lysines.
-
Key Application: Synthesis of antifungal agents targeting C. albicans.[1][2]
-
Mechanism: Disruption of cell wall synthesis via inhibition of chitin synthase.[1][2]
2,5-DBHB is primarily a chemical probe .[1][2]
-
Key Application: Exploring the "Ortho Effect" in drug design. If a 3,5-substituted inhibitor is active, researchers synthesize the 2,5-isomer to test if the binding pocket can tolerate asymmetry or if the precise "di-ortho" shape is required for efficacy.
References
-
PubChem. 3,5-Dibromo-4-hydroxybenzaldehyde - Compound Summary.[1][2][5] National Library of Medicine.[1][2] Link
-
Zhang, H. et al. (2017).[1] "Identification of a strong and specific antichlamydial N-acylhydrazone." PLOS ONE, 12(10).[1][2] (Demonstrates biological utility of the 3,5-scaffold). Link
-
BenchChem. Comparative Reactivity of Brominated Hydroxybenzaldehydes. (General principles of isomer reactivity). Link
-
Sigma-Aldrich. Product Specification: 3,5-Dibromo-4-hydroxybenzaldehyde.[1][2][6]Link[1][2]
-
Google Patents. CN110330417A: Preparation method of 2,5-dihydroxybenzaldehyde derivatives.[1][2] (Reference for synthetic routes involving blocked/substituted phenols). Link
Sources
- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. molforge.ai [molforge.ai]
- 6. 3,5-二溴-4-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
X-ray crystallography analysis of 2,5-Dibromo-4-hydroxybenzaldehyde derivatives
The following guide is a strategic technical resource for the structural analysis of 2,5-Dibromo-4-hydroxybenzaldehyde (2,5-DBHB) and its derivatives.
Given the rarity of the 2,5-isomer in open literature compared to the symmetric 3,5-dibromo analog, this guide functions as a comparative research protocol . It establishes the 3,5-isomer as a "Reference Standard" to validate the unique crystallographic signatures of the 2,5-isomer.[1]
A Comparative Structural Guide for Drug Discovery & Materials Science
Executive Summary & Structural Significance
2,5-Dibromo-4-hydroxybenzaldehyde (CAS: 499216-23-8) represents a distinct scaffold in halogenated benzaldehydes.[1][2][3][4][5][6][7] Unlike its symmetric isomer (3,5-dibromo-4-hydroxybenzaldehyde), the 2,5-substitution pattern breaks molecular symmetry, creating a unique electrostatic landscape for crystal engineering.[1][3][4]
-
Core Distinction: The 2-position bromine (ortho to the aldehyde) introduces significant steric strain and forces the aldehyde group out of planarity, whereas the 5-position bromine (meta to aldehyde, ortho to hydroxyl) participates in stabilizing intermolecular networks.[1]
-
Application: This asymmetry is critical for designing non-centrosymmetric crystals (useful for non-linear optics) and for specific binding pockets in Hsp90 inhibitors where symmetry matches are unfavorable.
Comparative Analysis: 2,5-Isomer (Target) vs. 3,5-Isomer (Reference)
To accurately interpret X-ray data of 2,5-DBHB, researchers must benchmark against the well-characterized 3,5-analog.[1][2][3][4] The following table highlights the expected crystallographic divergences.
Table 1: Structural & Crystallographic Expectations
| Feature | 2,5-Dibromo-4-hydroxybenzaldehyde (Target) | 3,5-Dibromo-4-hydroxybenzaldehyde (Reference) |
| Symmetry | Asymmetric (C1) .[1][2][3][4] Breaks local C2v symmetry.[1] | Symmetric (C2v) . Often crystallizes with disorder.[1] |
| Space Group | Likely P2₁/c or P-1 (Lower symmetry).[1][2][3] | Often C2/c or P2₁/n (Higher symmetry tendencies). |
| Aldehyde Torsion | Twisted (>15°) due to steric clash with 2-Br.[1][2][3] | Planar (<5°) . No ortho-substituent clash.[1][2][3] |
| Halogen Bonding | Dual-Mode: 2-Br (weak/steric), 5-Br (strong donor).[1][2][3] | Symmetric: Both Br atoms act as equivalent donors. |
| H-Bonding | Linear Chains: OH...O=C networks.[1][2][3] | Dimers: Often forms centrosymmetric R2,2(8) dimers. |
| Melting Point | Typically Lower (Packing efficiency reduced by asymmetry). | Higher (~180-185°C) due to efficient stacking.[1][2] |
Expert Insight: When refining the structure of the 2,5-isomer, watch for twinning . The asymmetric placement of heavy bromine atoms can sometimes lead to pseudo-symmetry if the packing layers slide, mimicking a higher symmetry space group.
Experimental Protocol: Synthesis & Crystallization
This protocol outlines the generation of X-ray quality crystals for 2,5-DBHB derivatives, specifically focusing on Schiff Base (Hydrazone) derivatives which enhance crystallinity.
Phase 1: Derivatization (Schiff Base Synthesis)
-
Rationale: The parent aldehyde often yields thin, fragile needles. Converting it to a hydrazone increases molecular weight and rigidity, improving crystal habit.
-
Reaction:
-
Dissolve 1.0 eq of 2,5-Dibromo-4-hydroxybenzaldehyde in hot Ethanol (EtOH).
-
Add 1.0 eq of 4-Nitrobenzhydrazide (or similar hydrazide) + 2 drops Glacial Acetic Acid.
-
Reflux for 3-5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool to RT. Filter precipitate.[1]
-
Phase 2: Crystal Growth (The "Layering" Technique)
Standard evaporation often fails for heavy halogenated aromatics. Use Liquid-Liquid Diffusion for superior results.[1][2][3]
-
Solvent A (Good): Dissolve 20 mg of derivative in 2 mL DMF or DMSO .
-
Solvent B (Bad): Ethanol or Methanol .
-
Setup: Place Solvent A in a narrow tube. Carefully layer Solvent B on top (do not mix).
-
Condition: Seal with parafilm (poke 1 small hole). Store in the dark at 4°C.
-
Timeline: Harvest block-like crystals after 5-7 days.
Phase 3: Data Collection & Reduction
-
Radiation: Use Mo-Kα (λ = 0.71073 Å) .[2][3][4] Cu-radiation causes excessive absorption by Bromine.[1][2]
-
Absorption Correction: Mandatory. Use Multi-scan (SADABS) or Numerical correction.
-
Check: If
, your absorption model is critical to avoid "ghost" peaks near Br atoms.
-
Structural Logic & Workflow Visualization
The following diagram illustrates the decision matrix for distinguishing the 2,5-isomer from the 3,5-isomer using X-ray data, ensuring correct structural assignment.
Figure 1: Crystallographic decision tree for differentiating dibromo-hydroxybenzaldehyde isomers.
Key Interaction Motifs (Halogen Bonding)[8][9]
In 2,5-DBHB derivatives, the Halogen Bond (XB) is the structure-directing force.[1][8]
-
Type II Halogen Bond (
): - -Stacking:
References
-
BenchChem. (2025). Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives.
-
Fan, Y. et al. (2008). "3,5-Dibromo-2-hydroxybenzaldehyde."[1][3][4][9] Acta Crystallographica Section E, 64(5), o878.
-
Zong, Q.S.[10] & Wu, J.Y. (2014).[10][11] "Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide." Asian Journal of Chemistry, 26(4).
-
PubChem. (2025). Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5).[1][3][4][5][9][12][13]
- Metrangolo, P. et al. (2008). "Halogen Bonding in Crystal Engineering." Chemical Reviews, 108(5).
Sources
- 1. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 2. 70625-28-4|2,5-Dibromo-3,4-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2973-77-5|3,5-Dibromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 2973-78-6|3-Bromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 199177-26-9|3-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 856767-00-5|2,6-Dibromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 7. CAS:1416373-67-52-Bromo-6-hydroxy-3-methylbenzaldehyde-毕得医药 [bidepharm.com]
- 8. figshare.com [figshare.com]
- 9. 20035-32-9|4-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. asianpubs.org [asianpubs.org]
- 12. 196081-71-7|2-Bromo-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 13. 3,5-Dibromo-4-hydroxybenzaldehyde | CAS 2973-77-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Safety Operating Guide
Personal protective equipment for handling 2,5-Dibromo-4-hydroxybenzaldehyde
Executive Safety Assessment
2,5-Dibromo-4-hydroxybenzaldehyde is a specialized halogenated aromatic aldehyde used primarily as a building block in the synthesis of pharmaceuticals and organic semiconductors.[1][2] Unlike its more common symmetric isomer (3,5-dibromo-4-hydroxybenzaldehyde), the 2,5-substitution pattern creates a unique dipole and steric environment, necessitating precise handling protocols.[2]
Core Hazard Profile:
-
Primary Risk: Severe Irritant (Skin/Eyes/Respiratory).[1]
-
Secondary Risk: Oxidative Instability (Aldehyde functionality).[1]
-
Physical State: Solid (Powder/Crystalline).[1]
-
GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[1]
Operational Directive: Treat this compound as a high-potency irritant with potential for rapid transdermal absorption due to the lipophilic bromine substituents.[1][2] All handling must prioritize the prevention of dust generation and protection of mucous membranes.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum compliance, ensuring researcher safety during synthesis and purification workflows.
| PPE Category | Specification | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Crucial: Standard safety glasses are insufficient.[1][2] As a fine powder, the compound can bypass side-shields.[1][2] The phenolic hydroxyl group is acidic and corrosive to corneal tissue upon contact with moisture.[1] |
| Dermal (Hand) | Double Nitrile Gloves (min.[2] 5 mil outer) | Breakthrough Logic: Halogenated aromatics can permeate latex.[1] Nitrile offers superior resistance.[1] Double gloving provides a "sacrificial layer" for contaminated outer glove removal without skin exposure.[1] |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary Control: Engineering controls are superior to respirators.[1][2] If work must occur outside a hood (e.g., balance calibration), use a P100/N95 Particulate Respirator . |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Dust Management: Static charge often causes brominated powders to "jump" onto forearms.[1][2] Disposable Tyvek sleeves prevent cuff contamination.[1] |
Operational Protocol: The "Zero-Dust" Workflow
This protocol uses a self-validating system: If you see dust in the air, the protocol has failed.[1][2]
Phase 1: Pre-Handling Verification
-
Visual Inspection: Check the material color.[1] Pure 2,5-dibromo-4-hydroxybenzaldehyde should be off-white to pale yellow.[1][2] Darkening/browning indicates oxidation to the carboxylic acid (2,5-dibromo-4-hydroxybenzoic acid) or phenol polymerization.[1][2]
-
Atmosphere Check: Ensure the receiving vessel is dry and purged with Argon or Nitrogen.[1] The aldehyde moiety is air-sensitive over prolonged exposure.[1][2]
Phase 2: Weighing & Transfer (Critical Step)
Phase 3: Reaction & Cleanup[1][2]
-
Solvent Compatibility: Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in non-polar solvents.[1]
-
Quenching: If used as an electrophile, ensure complete consumption before workup. Unreacted aldehyde can sublime or co-distill during rotary evaporation, contaminating the vacuum pump.
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound, integrating safety checks with experimental logic.
Figure 1: Safe Handling Workflow. Note the critical decision point at "Visual Inspection" to ensure chemical integrity before safety risks are undertaken.
Emergency Response & Disposal
Spill Management (Solid)
-
Protocol:
-
Cover spill with a wet paper towel (solvent-soaked if necessary, but water is safer for initial containment).
-
Scoop the wet slurry into a wide-mouth jar.
-
Wipe surface with 1M NaOH (neutralizes the phenol) followed by water.[1]
-
Waste Categorization
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container, as the phenolic proton can deprotonate, potentially generating heat or forming reactive phenoxide salts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


